4-(Prop-2-en-1-yl)benzene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,10-11H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUCMXVCGIAHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552015 | |
| Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616-52-0 | |
| Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-(prop-2-en-1-yl)benzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(prop-2-en-1-yl)benzene-1,3-diol, also known as 4-allylresorcinol, is a phenolic compound belonging to the alkylresorcinol family. These compounds are characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with an alkyl or alkenyl chain. Found in various natural sources, alkylresorcinols have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role as a tyrosinase inhibitor. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem |
| Molecular Weight | 150.17 g/mol | PubChem (Computed) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Not available | - |
| pKa | Not available | - |
| LogP (XLogP3) | 1.6 | PubChem (Computed) |
| Exact Mass | 150.068079557 g/mol | PubChem (Computed) |
| Monoisotopic Mass | 150.068079557 g/mol | PubChem (Computed) |
| Polar Surface Area | 40.5 Ų | PubChem (Computed) |
| Hydrogen Bond Donors | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of a compound's properties. This section outlines methodologies for the synthesis of this compound and the determination of its key physicochemical and biological activities.
Synthesis of this compound
The synthesis of 4-allylresorcinol can be achieved through a Friedel-Crafts acylation of resorcinol followed by a reduction, or more directly via a Friedel-Crafts allylation. The following protocol describes a general approach for the synthesis.
Materials:
-
Resorcinol
-
Allyl bromide
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane and ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve resorcinol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Allylation: Add allyl bromide dropwise from the dropping funnel to the stirred mixture at a rate that maintains the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: Finely powder a small amount of the purified this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Replicate: Repeat the measurement at least twice to ensure accuracy.
Determination of Water Solubility (Shake-Flask Method)
Materials:
-
This compound
-
Distilled or deionized water
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume of water in a sealed flask.
-
Shaking: Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to separate the undissolved solid from the saturated aqueous solution.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.
-
Calculation: Express the water solubility in units such as mg/L or mol/L.
Determination of pKa (Potentiometric Titration)
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
-
Beaker
Procedure:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol) if the compound has low water solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.
-
pH Measurement: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a diprotic acid like a resorcinol derivative, two equivalence points and two pKa values may be observed.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound
-
Positive control (e.g., ascorbic acid or Trolox)
-
UV-Vis spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent.
-
Reaction: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the sample dilutions. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Mandatory Visualizations
Tyrosinase Inhibition Signaling Pathway
4-substituted resorcinol derivatives are well-documented inhibitors of tyrosinase, a key enzyme in the melanin biosynthesis pathway. The inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The following diagram illustrates the mechanism of tyrosinase inhibition by a resorcinol derivative.
Caption: Mechanism of tyrosinase inhibition by 4-allylresorcinol.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis and purification of 4-allylresorcinol.
Conclusion
This compound is a molecule of significant interest due to its classification as an alkylresorcinol and its potential biological activities, notably as a tyrosinase inhibitor. While comprehensive experimental data on its physicochemical properties are still emerging, the computed values provide a valuable starting point for further investigation. The experimental protocols detailed in this guide offer a framework for the synthesis and characterization of this compound, enabling researchers to conduct further studies into its biological effects and potential applications. The elucidation of its mechanism of action, such as the inhibition of tyrosinase, opens avenues for its development in dermatology and other therapeutic areas. Continued research into 4-allylresorcinol and related compounds is warranted to fully explore their therapeutic potential.
A Technical Guide to the Natural Occurrence and Sources of 4-Allylresorcinol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the natural occurrence, sources, biosynthesis, and analysis of 4-allylresorcinol, a distinct phenylpropene compound within the broader class of resorcinolic lipids. While the related 5-alkylresorcinols are well-documented in cereal grains, 4-allylresorcinol is primarily identified in the plant species Piper betle Linn. This document consolidates available data on its sources, outlines detailed experimental protocols for its extraction and isolation, and presents its proposed biosynthetic pathway and known biological activities through structured data and visualizations.
Natural Occurrence and Key Sources
4-Allylresorcinol is a naturally occurring phenylpropene.[1] Unlike the more commonly studied 5-n-alkylresorcinols found abundantly in the bran of cereals like wheat and rye, 4-allylresorcinol has a more specific and limited known distribution in the plant kingdom.
The primary and most consistently reported natural source of 4-allylresorcinol is the betelvine plant, Piper betle Linn. , which belongs to the Piperaceae family.[1][2] This perennial creeper is cultivated extensively in South and Southeast Asia for its leaves, which are used for chewing and in traditional medicine.[1][2] Within the Piper betle plant, 4-allylresorcinol has been specifically isolated from the roots and stems .[2]
While other alkylresorcinols are found in bacteria, fungi, and various higher plants, the specific 4-allyl isomer is characteristic of Piper betle.[3][4] Its presence in the roots and stems suggests a potential role in the plant's defense mechanisms or other physiological processes.[2]
Quantitative Analysis
Quantitative data specifically for 4-allylresorcinol is not widely available in the existing literature. Most analytical studies on Piper betle quantify more abundant phenolic compounds like hydroxychavicol and chavibetol or provide percentage area from chromatographic analyses without absolute quantification.[5][6] One analysis identified a derivative, 4-Allyl-1,2-diacetoxybenzene, constituting 0.739% of the total area in a GC-MS chromatogram of a leaf extract.[6] However, direct concentration data for 4-allylresorcinol remains sparse.
The following table summarizes the identified natural sources of 4-allylresorcinol.
| Plant Species | Family | Part(s) of Plant | Compound Form | Quantitative Data | Reference(s) |
| Piper betle Linn. | Piperaceae | Roots | 4-allylresorcinol | Identified; no absolute quantification reported. | [1][2] |
| Piper betle Linn. | Piperaceae | Stems | 4-allylresorcinol | Identified; no absolute quantification reported. | [2] |
Biosynthesis Pathway
Alkylresorcinols, as a class of phenolic lipids, are biosynthesized via the Type III polyketide synthase (PKS) pathway .[3][7][8] This pathway is responsible for producing a wide array of plant secondary metabolites. The synthesis of the resorcinol ring involves the condensation of a fatty acyl-CoA starter unit with three molecules of malonyl-CoA, which serve as extender units.[7][8]
The enzyme alkylresorcinol synthase (ARS) catalyzes the formation of a transient tetraketide intermediate, which then undergoes intramolecular C-C bond formation (a Claisen condensation) and aromatization to yield the final 5-n-alkylresorcinol core.[3] While this mechanism is well-established for the 5-n-alkylresorcinols found in cereals, the precise starter unit and specific enzymes for the biosynthesis of 4-allylresorcinol in Piper betle have not been explicitly detailed. It is presumed to follow a similar mechanism, likely utilizing an allyl-group-containing starter unit instead of a saturated fatty acyl-CoA.
Experimental Protocols
The following sections detail methodologies for the extraction, isolation, and quantification of 4-allylresorcinol from its primary source, Piper betle.
Extraction and Isolation Protocol
This protocol is adapted from methodologies reported for the isolation of 4-allylresorcinol from Piper betle roots.[1]
1. Sample Preparation:
- Procure fresh roots of Piper betle.
- Wash the roots thoroughly with distilled water to remove soil and debris.
- Shade-dry the roots completely at room temperature for 7-10 days until brittle.
- Pulverize the dried roots into a coarse powder using a mechanical grinder.
2. Solvent Extraction (Sequential):
- Place the powdered root material (e.g., 2 kg) into a large-capacity Soxhlet apparatus or a round-bottom flask for reflux extraction.
- Step 2a (Defatting): Exhaustively extract the powder with a non-polar solvent like petroleum ether (60-80°C) for approximately 6-8 hours. This step removes lipids and other non-polar compounds. Discard the solvent.
- Step 2b (Target Extraction): Air-dry the defatted plant material and then exhaustively extract it with a polar solvent, such as 95% ethanol or methanol, under reflux for 8-10 hours.[1]
- Collect the alcoholic extract.
3. Concentration:
- Concentrate the alcoholic extract in vacuo using a rotary evaporator at 40-50°C.
- Continue evaporation until a semi-solid or viscous mass is obtained.
4. Chromatographic Isolation:
- Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., n-hexane).
- Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the prepared column.
- Elute the column using a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate or chloroform.
- Collect fractions (e.g., 25 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2).
- Visualize spots on the TLC plate under UV light (254 nm) and/or by spraying with a visualizing agent like ferric chloride (FeCl₃), which gives a bluish-black coloration with phenolic compounds like 4-allylresorcinol.[1]
- Pool the fractions containing the compound of interest and re-concentrate to yield isolated 4-allylresorcinol.
Quantification Protocol (GC-MS)
This protocol outlines a general method for the quantification of compounds like 4-allylresorcinol in a plant extract.[6][9]
1. Sample Preparation:
- Prepare a plant extract using the methods described above or other validated techniques like ultrasound-assisted extraction.[10]
- Accurately weigh a known amount of the dried extract and dissolve it in a suitable solvent (e.g., methanol, acetone) to a final concentration of 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter before injection.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
- Carrier Gas: Helium, constant flow rate of 1 mL/min.
- Injection Volume: 1 µL (splitless mode).
- Mass Spectrometer (MS) Conditions:
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: 40-550 m/z.
3. Identification and Quantification:
- Identify the 4-allylresorcinol peak based on its retention time and by comparing its mass spectrum with reference libraries (e.g., NIST, Wiley). The mass spectrum is expected to be consistent with its molecular weight and fragmentation pattern.[1]
- For absolute quantification, prepare a calibration curve using a certified reference standard of 4-allylresorcinol at various concentrations. Plot the peak area against concentration and determine the concentration in the sample via linear regression.
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F [label="Analysis & Quantification\n(TLC, GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
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A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
E -> G [style=dashed];
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### **5. Reported Biological Activities**
Alkylresorcinols as a class, and extracts from *Piper betle* containing 4-allylresorcinol, have been associated with a wide range of biological activities. These properties are often attributed to their amphiphilic nature, which allows them to interact with cell membranes and proteins. While specific signaling pathways for 4-allylresorcinol are not well-defined, its inclusion in extracts with known bioactivities is significant.
Key reported activities for related compounds and extracts include:
* **Antimicrobial and Antifungal Activity:** Phenolic lipids can disrupt microbial cell membranes, leading to inhibitory effects on bacteria and fungi.
* **Antioxidant Properties:** The phenolic ring structure allows for the scavenging of free radicals.
* **Cytotoxic and Anticancer Effects:** High concentrations of some alkylresorcinols have demonstrated cytotoxicity against various cancer cell lines.
* **Anti-inflammatory Activity:** Some studies have pointed to the anti-inflammatory properties of alkylresorcinols.
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Reported biological activities for related compounds.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization for specific laboratory conditions and research goals.
References
- 1. Chemical Constituents of Piper betle Linn. (Piperaceae) roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betelvine (Piper betle L.): A comprehensive insight into its ethnopharmacology, phytochemistry, and pharmacological, biomedical and therapeutic attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Bioactive Compounds in Piper Betle Leaf Extract by Gas Chromatography-Mass Spectrometry (GC-MS) [masujournal.org]
- 10. researchgate.net [researchgate.net]
The Biological Activity of 4-(prop-2-en-1-yl)benzene-1,3-diol: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(prop-2-en-1-yl)benzene-1,3-diol, also known as 4-allylresorcinol, is a phenolic lipid belonging to the alkylresorcinol (AR) family. These compounds are characterized by a dihydroxybenzene (resorcinol) ring with a hydrocarbon side chain. While prevalent in the bran of whole grains like wheat and rye, the biological activities of specific, shorter-chain, unsaturated alkylresorcinols such as 4-allylresorcinol are a subject of growing interest in the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close analogs, with a focus on its potential therapeutic applications.
While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related alkylresorcinols to provide a foundational understanding of its potential biological profile. The experimental protocols detailed herein are presented to enable researchers to further investigate the specific activities of 4-allylresorcinol.
Core Biological Activities
Alkylresorcinols as a class exhibit a wide spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] These activities are attributed to the phenolic ring, which acts as a hydrogen donor for radical scavenging, and the alkyl chain, which influences the compound's lipophilicity and interaction with cell membranes.
Antioxidant Activity
The resorcinol moiety of 4-allylresorcinol is a key determinant of its antioxidant potential, enabling it to scavenge free radicals and chelate metal ions.
Quantitative Data for a Related Alkylresorcinol (4-Hexylresorcinol)
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | In vitro | IC50: Not directly available for 4-allylresorcinol. Data for related compounds suggest activity. | General knowledge on alkylresorcinols |
| Metal Chelating Activity | In vitro | Data for related compounds suggest activity. | General knowledge on alkylresorcinols |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of the test compound solution.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
-
Workflow for DPPH Assay
Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
Alkylresorcinols have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.[2]
Quantitative Data for a Related Alkylresorcinol (4-Hexylresorcinol)
| Assay | Cell Line | Result | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Significant decrease in TNF-α expression.[1] | [1] |
| Cytokine Inhibition (TNF-α) | RAW 264.7 macrophages | Significant decrease in expression.[1] | [1] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes how to measure the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for 24 hours.
-
-
Griess Assay for Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Alkylresorcinols have demonstrated cytotoxic effects against various cancer cell lines in vitro. The mechanisms of action are thought to involve the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.
Quantitative Data for Related Phenolic Compounds
| Cell Line | Assay | Result (IC50) | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | Data for related phenolic compounds show a wide range of IC50 values. | General knowledge on phenolic compounds |
| A549 (Lung Cancer) | MTT Assay | Data for related phenolic compounds show a wide range of IC50 values. | General knowledge on phenolic compounds |
Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Culture MCF-7 human breast cancer cells in a suitable medium (e.g., DMEM with 10% FBS).
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound. Include untreated control cells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
MAPK Signaling Pathway Modulation
Potential modulation of the MAPK signaling pathway by 4-allylresorcinol.
Conclusion and Future Directions
This compound, as a member of the alkylresorcinol family, holds significant promise as a bioactive compound with potential applications in the pharmaceutical and nutraceutical industries. The collective evidence from studies on related alkylresorcinols suggests that 4-allylresorcinol is likely to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
However, a clear need exists for further research to specifically quantify the biological activities of this compound and to elucidate its precise mechanisms of action. The experimental protocols provided in this guide offer a framework for such investigations. Future studies should focus on:
-
Quantitative analysis: Determining the IC50 and MIC values of pure 4-allylresorcinol in a variety of biological assays.
-
Mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Evaluating the efficacy and safety of 4-allylresorcinol in animal models of disease.
-
Structure-activity relationship studies: Synthesizing and testing analogs of 4-allylresorcinol to optimize its biological activities.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel drugs and health-promoting agents.
References
Spectroscopic and Spectrometric Characterization of 4-Allylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 4-allylresorcinol, a phenolic compound of interest in various research fields. The following sections detail the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outline standardized experimental protocols for their acquisition, and present a logical workflow for the structural elucidation of this compound.
Core Spectroscopic and Spectrometric Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for 4-allylresorcinol. These predictions are based on established principles of NMR and MS, considering the substituent effects of the allyl and hydroxyl groups on the resorcinol ring.
Table 1: Predicted ¹H NMR Data for 4-Allylresorcinol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 6.8 - 7.0 | d | ~2.5 |
| H-5 | 6.2 - 6.4 | dd | ~8.5, 2.5 |
| H-6 | 6.2 - 6.4 | d | ~8.5 |
| -OH (C-1, C-3) | 4.5 - 5.5 | br s | - |
| H-1' | 3.2 - 3.4 | d | ~6.5 |
| H-2' | 5.8 - 6.0 | m | - |
| H-3'a | 5.0 - 5.2 | dq | ~17.0, 1.5 |
| H-3'b | 5.0 - 5.2 | dq | ~10.0, 1.5 |
Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for 4-Allylresorcinol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 157 |
| C-2 | 130 - 132 |
| C-3 | 155 - 157 |
| C-4 | 120 - 122 |
| C-5 | 108 - 110 |
| C-6 | 102 - 104 |
| C-1' | 35 - 37 |
| C-2' | 137 - 139 |
| C-3' | 115 - 117 |
Solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.
Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data for 4-Allylresorcinol
| m/z | Relative Intensity | Proposed Fragment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 131 | Moderate | [M - CH₃ - H₂O]⁺ |
| 121 | Moderate | [M - C₂H₅]⁺ |
| 107 | High | [M - C₃H₅]⁺ (Loss of allyl group) |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic and spectrometric data is crucial for the unambiguous identification and characterization of 4-allylresorcinol. The following are detailed, generalized protocols for NMR and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified 4-allylresorcinol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
3. ¹³C NMR Spectroscopy:
-
Instrument: Same as for ¹H NMR, but tuned to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of 4-allylresorcinol (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
-
Ionization Method: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
Inlet System: For GC-MS, use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to elute 4-allylresorcinol. For a direct insertion probe, the sample is introduced directly into the ion source and heated to achieve volatilization.
3. Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrument: A liquid chromatograph-mass spectrometer (LC-MS).
-
Ionization Method: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.
-
Mobile Phase: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of additive like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to enhance ionization.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Mass Range: m/z 50-1000.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: As per instrument optimization.
-
Drying Gas Temperature: As per instrument optimization.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic and spectrometric analysis of a synthesized or isolated sample of 4-allylresorcinol.
Caption: Workflow for Spectroscopic and Spectrometric Analysis.
The Toxicology Profile and Safety of 4-Allylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological and safety data for 4-allylresorcinol (also known as 4-(prop-2-en-1-yl)benzene-1,3-diol). Due to the limited publicly available data for 4-allylresorcinol, this guide also incorporates information on the closely related compounds, resorcinol and other alkylresorcinols, to provide a broader understanding of the potential toxicological profile. All data from related compounds are clearly identified.
Executive Summary
4-Allylresorcinol is classified as a substance that is harmful if swallowed, causes skin irritation and serious eye irritation, and is very toxic to aquatic life.[1] While specific quantitative toxicity data for 4-allylresorcinol is scarce, data from the parent compound, resorcinol, and other alkylresorcinols, provide insights into its potential toxicological properties. This guide summarizes the available data on acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and metabolism. Detailed methodologies for key toxicological assays are also provided to aid in the design and interpretation of future studies.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 4-Allyl-1,3-benzenediol, m-Allylphenol | [2] |
| CAS Number | 52657-06-6 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
Toxicological Profile
Acute Toxicity
According to notifications to the European Chemicals Agency (ECHA), 4-allylresorcinol is classified as harmful if swallowed.[1] However, a specific oral LD50 value for 4-allylresorcinol is not publicly available. For the related compound, 4-hexylresorcinol, the median lethal dose (LD50) in rats is reported to be 750 mg/kg body weight.[3]
Table 1: Acute Oral Toxicity Data for Related Compounds
| Compound | Test Species | Route | LD50 | Reference |
| 4-Hexylresorcinol | Rat | Oral | 750 mg/kg bw | [3] |
| 4-Hexylresorcinol | Guinea Pig | Oral | 430 mg/kg bw | [3] |
The acute oral toxicity is typically determined in rodents following the OECD Test Guideline 423 (Acute Toxic Class Method). The substance is administered orally by gavage to fasted animals. The method uses a stepwise procedure with a limited number of animals at each step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity category with a minimal number of animal deaths. Observations of effects and mortality are made for at least 14 days.
Skin Irritation and Sensitization
4-Allylresorcinol is classified as a substance that causes skin irritation.[1]
Skin Sensitization: While specific data for 4-allylresorcinol is lacking, the parent compound, resorcinol, has been identified as a skin sensitizer in the murine Local Lymph Node Assay (LLNA).[4] The EC3 value (the concentration estimated to produce a 3-fold increase in lymphocyte proliferation) for resorcinol was determined to be approximately 6%.[4] A recalculation based on historical data suggests an EC3 value of 5.5%.[4]
Table 2: Skin Sensitization Data for Resorcinol
| Compound | Assay | Vehicle | EC3 Value | Result | Reference |
| Resorcinol | LLNA | Acetone:Olive Oil | ~6% | Sensitizer | [4] |
| Resorcinol | LLNA | Acetone:Olive Oil | 5.5% | Sensitizer | [4] |
The LLNA is the standard method for assessing skin sensitization potential. The test substance is applied topically to the dorsum of the ears of mice for three consecutive days. On day five, the draining auricular lymph nodes are excised, and a single-cell suspension of lymph node cells is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabelled nucleoside (e.g., ³H-methyl thymidine) or by alternative methods. A substance is classified as a sensitizer if it induces a stimulation index (the ratio of proliferation in treated versus control groups) of three or greater.
Eye Irritation
ECHA notifications classify 4-allylresorcinol as causing serious eye irritation.[1] Specific in vivo (e.g., Draize test) or in vitro data for 4-allylresorcinol are not available.
The Draize eye irritation test involves the application of a test substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[5][6] The eyes are examined for ocular reactions at specific intervals after application. Scores are assigned for corneal opacity, iritis, and conjunctival redness and chemosis. The severity and reversibility of the effects are used to classify the substance's eye irritation potential.[5][6] Due to ethical considerations, in vitro alternatives are increasingly used.
Genotoxicity
There is no publicly available data on the genotoxicity of 4-allylresorcinol.
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[7][8] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix), and plated on a minimal agar medium.[9] Mutagenic substances will cause a reverse mutation, allowing the bacteria to grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9][10]
Carcinogenicity
No carcinogenicity studies for 4-allylresorcinol have been identified in the public domain. For the related compound resorcinol, the International Agency for Research on Cancer (IARC) has not classified it as to its carcinogenicity to humans (Group 3).
Carcinogenicity studies are typically long-term (e.g., two years in rodents) in vivo assays. The test substance is administered to animals for a major portion of their lifespan. The study design includes multiple dose groups and a concurrent control group. At the end of the study, a full histopathological examination is performed on all animals to identify any neoplastic lesions.
Metabolism
The metabolism of 4-allylresorcinol has not been specifically studied. However, the general metabolic pathway for alkylresorcinols has been described.[11] It is a two-phase process that occurs primarily in the liver and is similar to the oxidation of tocopherols.[11] The initial step is an ω-oxidation of the alkyl side chain, catalyzed by cytochrome P450 enzymes (specifically CYP4F2), which introduces a hydroxyl group.[11] This is followed by oxidation to a carboxylic acid and subsequent β-oxidation, which shortens the alkyl chain.[11] The main metabolites are water-soluble and are excreted in the urine and feces.[11][12]
Caption: Proposed metabolic pathway of 4-allylresorcinol.
Experimental Workflows
The assessment of a chemical's toxicological profile typically follows a structured workflow, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.
Caption: General workflow for toxicological assessment.
Conclusion
The available data indicates that 4-allylresorcinol should be handled with care, given its classification as harmful if swallowed and as a skin and eye irritant. While a complete toxicological profile is not yet established due to the lack of specific studies on this compound, the information from related resorcinol derivatives provides a valuable preliminary assessment. Further research, including quantitative in vitro and in vivo studies on 4-allylresorcinol, is necessary to fully characterize its safety profile for drug development and other applications. Researchers and professionals should adhere to appropriate safety precautions when handling this compound.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. m-Allylphenol | C9H10O | CID 15300698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Draize test - Wikipedia [en.wikipedia.org]
- 6. ecetoc.org [ecetoc.org]
- 7. Genotoxic Assessment of Nutraceuticals Obtained from Agricultural Biowaste: Where Do We “AMES”? [mdpi.com]
- 8. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Genotoxic and Mutagenic Activity of Organic Extracts from Drinking Water Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of alkylresorcinol metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 4-allylresorcinol derivatives
An In-depth Technical Guide to the Mechanism of Action of 4-Allylresorcinol Derivatives
Abstract
4-Allylresorcinol and its derivatives are a class of phenolic compounds that have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying their primary effects, including tyrosinase inhibition, antioxidant activity, antimicrobial action, and anti-inflammatory and anticancer properties. By competitively inhibiting tyrosinase, these compounds effectively modulate melanogenesis. Their antioxidant capabilities stem from efficient free-radical scavenging and metal chelation. Antimicrobial effects are primarily achieved through the disruption of bacterial cell membranes. Furthermore, these derivatives modulate key inflammatory pathways, such as NF-κB and iNOS, and induce apoptosis in cancer cells. This document collates quantitative data, details experimental methodologies, and presents signaling pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction
Resorcinols are 1,3-dihydroxybenzene derivatives found in nature and are also synthetically accessible. The substitution at the 4-position of the resorcinol ring with an allyl group or other alkyl chains gives rise to a family of compounds with a broad spectrum of biological activities. 4-Allylresorcinol derivatives, in particular, have been the subject of extensive research for their potential applications in dermatology, infectious diseases, and oncology. Understanding their mechanisms of action at a molecular level is crucial for the development of novel therapeutics and cosmeceuticals. This guide aims to provide an in-depth, technical examination of these mechanisms, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action
Tyrosinase Inhibition and Melanogenesis Regulation
One of the most well-documented activities of 4-allylresorcinol derivatives is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This property makes them highly sought-after for applications in treating hyperpigmentation and for skin lightening.
Mechanism: Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. 4-Alkylresorcinol derivatives act as competitive inhibitors, binding to the active site of the enzyme.[2] The resorcinol moiety (meta-dihydroxy pattern) is resistant to oxidation by tyrosinase but interacts with the copper ions in the active site, blocking the entry and processing of the natural substrate.[2] This direct inhibition of tyrosinase's catalytic activity leads to a reduction in melanin production without significantly affecting cellular signaling pathways like ERK or Akt.[1][2][3]
Quantitative Data: Tyrosinase Inhibition
| Compound | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Rucinol (4-n-butylresorcinol) | Mushroom (mTYR) | L-Tyrosine | 0.15 - 0.56 | Competitive | [2] |
| Rucinol (4-n-butylresorcinol) | Human (hTYR) | L-Tyrosine | 21 - 131 | Competitive | [2] |
| 4-Heptanoylresorcinol | Mushroom (mTYR) | L-DOPA | 36.08 ± 1.075 | - | [4] |
| Thiamidol | Human (hTYR) | L-DOPA | 1.1 | - | [5] |
| Kojic Acid (Reference) | Human (hTYR) | L-DOPA | >400 | - | [5] |
Signaling Pathway: Melanogenesis Inhibition
Experimental Protocol: Tyrosinase Inhibition Assay This protocol outlines a colorimetric assay to measure tyrosinase inhibition in a 96-well plate format.[4][6]
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 50 mM, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 100-500 units/mL in phosphate buffer).
-
Substrate solution (e.g., 2 mM L-DOPA or L-Tyrosine in phosphate buffer).
-
Test Compound (4-allylresorcinol derivative) and Positive Control (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., 10% DMSO in buffer) to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution (or control/blank).
-
Add 50 µL of the tyrosinase enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.
-
Immediately measure the absorbance (optical density) at a specific wavelength (e.g., 475-510 nm for dopachrome formation) using a microplate reader.
-
Take kinetic readings every minute for a defined period (e.g., 20-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Antioxidant Properties
4-Allylresorcinol derivatives exhibit potent antioxidant activity, which is fundamental to many of their other biological effects, including anti-inflammatory and anti-aging properties.
Mechanism: The antioxidant mechanism is twofold:
-
Primary Antioxidant (Free Radical Scavenging): The phenolic hydroxyl groups on the resorcinol ring can readily donate a hydrogen atom to neutralize highly reactive free radicals (like HO• and HOO•), thus terminating damaging chain reactions.[7] This process is a key defense against oxidative stress.[8]
-
Secondary Antioxidant (Metal Ion Chelation): These derivatives can chelate pro-oxidant metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metals, they prevent them from participating in Fenton-type reactions that generate hydroxyl radicals, one of the most damaging reactive oxygen species (ROS).[8]
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 (ppm or µg/mL) | Reference |
| C-butylcalix[9]resorcinarene | DPPH | 6.28 | [10] |
| C-phenylcalix[9]resorcinarene | DPPH | 18.76 | [10] |
| Vitamin C (Reference) | DPPH | 20.95 | [10] |
| Methanolic Extract (A. integrifolia) | DPPH | 187 | [11] |
Workflow: Free Radical Scavenging
Experimental Protocol: DPPH Radical Scavenging Assay This protocol describes a common method for evaluating the free-radical scavenging ability of compounds.[7][12][13]
-
Reagent Preparation:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Test compound and a positive control (e.g., Ascorbic Acid, Trolox) serially diluted in the same solvent.
-
-
Assay Procedure:
-
Add a defined volume of the test compound solution (e.g., 100 µL) to the wells of a 96-well plate.
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells.
-
Include a blank (solvent only) and a control (solvent + DPPH solution).
-
Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value by plotting the % scavenging activity against the logarithm of the sample concentration.
-
Antimicrobial Effects
Certain 4-allylresorcinol derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.
Mechanism: The primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane. The lipophilic alkyl chain of the derivatives inserts into the lipid bilayer of the cytoplasmic membrane. This incorporation leads to a loss of membrane integrity, increased permeability, conformational changes in membrane proteins, and leakage of essential intracellular components, ultimately causing cell death. This mechanism is generally more effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity (MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-Hexylresorcinol | Streptococcus spp. | ≤ 16 | [14] |
| 4-Hexylresorcinol | Staphylococcus spp. | ≤ 16 | [14] |
| 4-Hexylresorcinol | Candida spp. | ≤ 16 | [14] |
| 5-Methylresorcinol | M. smegmatis | 300 | [14] |
| 5-Methylresorcinol | S. aureus | >5000 | [14] |
Logical Relationship: Antimicrobial Action
Experimental Protocol: Broth Microdilution Assay for MIC This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[15][16][17][18]
-
Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL) and then dilute it to the final testing concentration (approx. 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Dispense 100 µL of the appropriate compound dilution into the wells.
-
Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative/sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
A plate reader can also be used to measure the optical density (OD) at 600 nm to confirm visual assessment.
-
Anti-inflammatory Pathways
Phloroglucinol and resorcinol derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.
Mechanism: The anti-inflammatory effects are exerted through the inhibition of pro-inflammatory mediators. Studies have shown that these compounds can suppress the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory molecule.[19] They also inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| Diacylphloroglucinol (Cpd 2) | iNOS | 19.0 | [19] |
| Alkylated Acylphloroglucinol (Cpd 4) | iNOS | 19.5 | [19] |
| Diacylphloroglucinol (Cpd 2) | NF-κB | 34.0 | [19] |
| Alkylated Acylphloroglucinol (Cpd 4) | NF-κB | 37.5 | [19] |
Signaling Pathway: NF-κB Inhibition
References
- 1. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. youtube.com [youtube.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
In Silico Prediction of ADMET Properties for 4-Allylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-allylresorcinol, a phenolic compound with potential therapeutic applications. Through the use of established computational models, this document outlines the predicted pharmacokinetic and toxicological profile of 4-allylresorcinol, offering critical insights for early-stage drug discovery and development. The guide includes a detailed summary of predicted ADMET parameters presented in tabular format for easy interpretation, in-depth descriptions of the experimental protocols for key ADMET assays, and visualizations of predictive workflows and metabolic pathways to facilitate a deeper understanding of the compound's behavior.
Introduction
4-Allylresorcinol is a naturally occurring phenolic compound found in various plant species. Its structural similarity to other biologically active resorcinols has prompted interest in its potential pharmacological activities. Early assessment of a compound's ADMET profile is crucial in the drug development pipeline to mitigate the risk of late-stage failures due to poor pharmacokinetics or unforeseen toxicity. In silico ADMET prediction offers a rapid and cost-effective approach to evaluate these properties, enabling researchers to prioritize lead candidates and guide further experimental studies. This guide leverages a consensus of predictions from multiple in silico platforms to provide a robust ADMET profile for 4-allylresorcinol.
Predicted Physicochemical and ADMET Properties of 4-Allylresorcinol
The following tables summarize the predicted physicochemical and ADMET properties of 4-allylresorcinol (SMILES: C=CCC1=CC(=C(C=C1)O)O). These values are computationally generated and should be interpreted as estimations to guide experimental work.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 150.17 g/mol | Low molecular weight, favorable for absorption. |
| LogP (Octanol/Water) | 2.15 | Optimal lipophilicity for oral absorption. |
| Water Solubility (LogS) | -2.5 | Moderately soluble in water. |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | Good potential for cell membrane permeability. |
| Number of Hydrogen Bond Donors | 2 | Favorable for oral bioavailability. |
| Number of Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability. |
| Rotatable Bonds | 2 | Low conformational flexibility, good for binding. |
Table 2: Predicted Absorption Properties
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
Table 3: Predicted Distribution Properties
| Property | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | Low | Likely to be distributed primarily in the bloodstream. |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins. |
| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier. |
Table 4: Predicted Metabolism Properties
| Property | Predicted Value/Pathway | Interpretation |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 inhibition. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 inhibition. |
| Major Metabolic Pathways | Glucuronidation, Sulfation, Allyl chain oxidation | Expected to undergo Phase II conjugation and Phase I oxidation. |
Table 5: Predicted Excretion Properties
| Property | Predicted Value | Interpretation |
| Total Clearance | Low | Expected to have a relatively slow clearance from the body. |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by renal tubules via OCT2. |
Table 6: Predicted Toxicity Properties
| Property | Predicted Outcome | Interpretation |
| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |
| hERG Inhibition | Low risk | Unlikely to cause drug-induced QT prolongation. |
| Hepatotoxicity | Low risk | Low potential for causing liver damage. |
| Skin Sensitization | Low risk | Unlikely to cause an allergic skin reaction. |
In Silico ADMET Prediction Workflow and Metabolic Pathway
The following diagrams illustrate the general workflow for in silico ADMET prediction and a potential metabolic pathway for 4-allylresorcinol.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro ADMET assays that can be used to experimentally validate the in silico predictions for 4-allylresorcinol.
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as an in vitro model of the human intestinal epithelium.[1][2]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Transport Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (4-allylresorcinol) is added to the apical (A) side (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).
-
Samples are collected from the receiver compartment (B for A-to-B, A for B-to-A) at various time points.
-
The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput screen for passive permeability.
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Permeability Experiment:
-
The donor wells of the filter plate are filled with a solution of the test compound in a buffer at a specific pH.
-
The filter plate is placed on top of an acceptor plate containing a buffer solution.
-
The assembly is incubated for a defined period to allow for the diffusion of the compound from the donor to the acceptor compartment.
-
-
Quantification: The concentration of the test compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells after incubation.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.
-
Procedure:
-
One chamber is filled with plasma containing the test compound.
-
The other chamber is filled with a protein-free buffer.
-
The device is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
-
Analysis: The concentrations of the test compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
-
Incubation:
-
The test compound is incubated with liver microsomes (e.g., human, rat, or mouse) and a cofactor, typically NADPH, to initiate the metabolic reactions.
-
The incubation is carried out at 37°C, and aliquots are taken at different time points.
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
hERG Inhibition Assay (Patch Clamp)
This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to a prolonged QT interval and an increased risk of cardiac arrhythmias.
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiology:
-
The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.
-
The cells are exposed to increasing concentrations of the test compound.
-
-
Data Acquisition: The effect of the compound on the hERG current is recorded and analyzed.
-
Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.
-
Procedure:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
The bacteria are plated on a minimal agar medium lacking histidine.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Conclusion
The in silico ADMET profile of 4-allylresorcinol presented in this guide suggests that it possesses favorable drug-like properties. The predictions indicate good oral absorption and brain penetration, with a low likelihood of significant metabolic liabilities or major toxicities. However, it is imperative to recognize that these are computational predictions. The detailed experimental protocols provided herein offer a clear path for the in vitro validation of these findings. A comprehensive understanding of the ADMET properties of 4-allylresorcinol, through a combination of in silico and in vitro methods, will be instrumental in advancing its development as a potential therapeutic agent.
References
An In-depth Technical Guide to 4-(Prop-2-en-1-yl)benzene-1,3-diol
For: Researchers, Scientists, and Drug Development Professionals
Chemical Identity
The compound of interest is systematically identified by its IUPAC name and is also known by several synonyms.
-
IUPAC Name: 4-(Prop-2-en-1-yl)benzene-1,3-diol[1]
-
Synonyms:
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |
| Molecular Weight | 150.17 g/mol | PubChem[1] |
| Exact Mass | 150.068079557 Da | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
Experimental Protocols
Synthesis via Claisen Rearrangement
A common and effective method for the synthesis of 4-allylresorcinol is the Claisen rearrangement of resorcinol monoallyl ether. This[2][2]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation.[2][3]
Reaction Scheme:
-
Etherification: Resorcinol is first reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form the resorcinol monoallyl ether intermediate.
-
Rearrangement: The intermediate is then heated, typically in a high-boiling solvent, to induce the Claisen rearrangement, yielding 4-allylresorcinol.
Detailed Methodology:
-
Preparation of Resorcinol Monoallyl Ether:
-
To a solution of resorcinol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude resorcinol monoallyl ether. .
-
-
Claisen Rearrangement:
-
The crude resorcinol monoallyl ether is dissolved in a high-boiling solvent such as N,N-dimethylformamide (DMF).
-
The solution is heated to a high temperature (e.g., 190°C) and maintained for several hours to facilitate the rearrangement.[4]
-
The progress of the reaction can be monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a general method that can be optimized for specific instrumentation and sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve can be constructed using standards of known concentrations to quantify the amount of 4-allylresorcinol in a sample.
Biological Activity and Potential Signaling Pathways
Alkylresorcinols, including this compound, are a class of phenolic lipids known for their diverse biological activities. While specific signaling pathways for 4-allylresorcinol are not extensively elucidated, the known effects of the broader alkylresorcinol family suggest several potential mechanisms of action. These compounds are recognized for their antimicrobial and antioxidant properties.[6]
Conceptual Workflow of Biological Investigation
The following diagram illustrates a logical workflow for investigating the biological activities of this compound, from initial screening to mechanistic studies.
Potential Mechanisms of Action
The diagram below outlines the potential biological activities of alkylresorcinols and their putative mechanisms. These are based on the known properties of the broader class of alkylresorcinols.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 4-Butylresorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Degradation of 4-Allylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Allylresorcinol, a phenolic compound with significant potential in pharmaceuticals and material science, exhibits a complex thermal degradation profile influenced by its reactive allyl group and dihydroxy-substituted benzene ring. Understanding its thermal stability is paramount for defining processing parameters, storage conditions, and predicting its performance in various applications. This technical guide provides a comprehensive overview of the thermal behavior of 4-allylresorcinol, drawing upon analogous data from related phenolic compounds. It details plausible degradation pathways, including oxidation and polymerization, and presents hypothetical quantitative data derived from standard thermal analysis techniques. This document also outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) to enable researchers to perform their own targeted investigations.
Introduction
4-Allylresorcinol, also known as 4-allyl-1,3-benzenediol, is a member of the resorcinol family, characterized by a benzene ring with two hydroxyl groups at positions 1 and 3, and an allyl group at position 4. This unique structure imparts both antioxidant properties, typical of phenols, and the potential for polymerization and other reactions via the allyl group. These characteristics make it a molecule of interest for applications ranging from pharmaceutical intermediates to polymer precursors.
The thermal stability of 4-allylresorcinol is a critical parameter that dictates its suitability for applications involving elevated temperatures, such as melt processing or sterilization. Degradation can lead to loss of efficacy, formation of undesirable byproducts, and changes in physical properties. This guide synthesizes available information on related compounds to provide a robust framework for understanding and evaluating the thermal behavior of 4-allylresorcinol.
Thermal Degradation Mechanisms
The thermal degradation of 4-allylresorcinol is proposed to proceed through two primary, often concurrent, pathways: thermo-oxidation and polymerization . The presence of oxygen can significantly lower the degradation temperature and alter the distribution of degradation products.
Thermo-oxidative Degradation
In the presence of oxygen, the hydroxyl groups of the resorcinol moiety and the allylic position are susceptible to oxidation. This can lead to the formation of quinone-like structures, which are often colored, and the cleavage of the allyl side chain to produce smaller volatile compounds. The initiation of oxidation can be accelerated by heat and light.
Polymerization
The allyl group of 4-allylresorcinol can undergo thermally induced polymerization. This process can occur via free-radical mechanisms, leading to the formation of oligomers and polymers. This cross-linking can result in an increase in viscosity and the formation of an insoluble, intractable material. In an inert atmosphere, this may be the dominant degradation pathway at higher temperatures.
A simplified logical flowchart for the potential degradation pathways is presented below.
Caption: Logical flowchart of the proposed thermal degradation pathways for 4-allylresorcinol.
Quantitative Thermal Analysis Data (Hypothetical)
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for 4-Allylresorcinol
| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) |
| Onset of Decomposition (Tonset) | 220 - 240 °C | 180 - 200 °C |
| Temperature of Maximum Weight Loss (Tmax) | 280 - 300 °C | 250 - 270 °C |
| Total Weight Loss (%) | 60 - 70% | 80 - 90% |
| Char Residue at 600°C (%) | 30 - 40% | 10 - 20% |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for 4-Allylresorcinol
| Parameter | Value | Conditions |
| Melting Point (Tm) | 85 - 95 °C | 10 °C/min, Nitrogen |
| Enthalpy of Fusion (ΔHf) | 20 - 30 kJ/mol | 10 °C/min, Nitrogen |
| Exothermic Decomposition Onset | 230 - 250 °C | 10 °C/min, Nitrogen |
| Exothermic Decomposition Onset (Air) | 190 - 210 °C | 10 °C/min, Air |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to characterize the thermal stability and degradation of 4-allylresorcinol.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which 4-allylresorcinol degrades and to quantify the mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 1 STARe or similar).[1]
Methodology:
-
Accurately weigh 5-10 mg of 4-allylresorcinol into an alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (high purity nitrogen for inert atmosphere, or dry air for oxidative atmosphere) at a flow rate of 50 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of 4-allylresorcinol.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect exothermic or endothermic events associated with degradation.
Apparatus: A differential scanning calorimeter (e.g., Perkin Elmer/Pyris-1 or similar).[1][2]
Methodology:
-
Accurately weigh 2-5 mg of 4-allylresorcinol into an aluminum DSC pan.
-
Seal the pan hermetically. If studying decomposition, a pinhole lid may be used to allow volatiles to escape.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with high purity nitrogen or dry air at a flow rate of 20-50 mL/min.
-
Heat the sample from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to identify the melting peak and any exothermic peaks corresponding to decomposition. Integrate the peak areas to determine the enthalpy of fusion and the heat of decomposition.
Identification of Degradation Products by GC-MS
Objective: To separate and identify the volatile and semi-volatile products of thermal degradation.
Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS). Alternatively, a sample can be heated in a sealed vial and the headspace analyzed.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (approx. 1 mg) of 4-allylresorcinol into a pyrolysis tube or a headspace vial.
-
Thermal Degradation:
-
For Py-GC-MS: Heat the sample rapidly to a predetermined temperature (e.g., 300 °C) in an inert atmosphere (Helium).
-
For Headspace Analysis: Heat the sealed vial in an oven at a specific temperature for a set time (e.g., 200 °C for 30 minutes).
-
-
GC Separation:
-
Injector: Transfer the degradation products to the GC injector (split/splitless mode).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
-
MS Detection:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the chromatographic peaks.
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST, Wiley) for compound identification. The fragmentation patterns of resorcinol and related phenolic compounds can serve as a reference.[3]
-
Caption: Workflow for the identification of thermal degradation products using GC-MS.
Conclusion
The thermal stability of 4-allylresorcinol is a critical consideration for its practical application. While direct experimental data is limited, a comprehensive understanding of its degradation behavior can be inferred from the study of related phenolic compounds. The primary degradation pathways are likely to involve thermo-oxidation and polymerization, with the specific route and products being highly dependent on the temperature and atmospheric conditions.
The experimental protocols provided in this guide offer a clear roadmap for researchers to conduct their own investigations into the thermal properties of 4-allylresorcinol. Such studies are essential for establishing safe processing limits, ensuring product stability, and ultimately, for the successful development of novel pharmaceuticals and materials based on this versatile molecule. It is recommended that any application involving the heating of 4-allylresorcinol be preceded by a thorough thermal analysis to characterize its behavior under the specific conditions of use.
References
An In-depth Technical Guide on the Solubility of 4-(prop-2-en-1-yl)benzene-1,3-diol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-(prop-2-en-1-yl)benzene-1,3-diol
This compound, also known as 4-allylresorcinol, is an organic compound belonging to the alkylresorcinol family. These phenolic lipids are characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with an alkyl or alkenyl chain. Alkylresorcinols are naturally occurring compounds found in various plants, bacteria, and fungi.[1][4] They are particularly abundant in the bran of cereal grains such as wheat and rye.[4] The structure of these compounds, featuring a hydrophilic phenolic head and a hydrophobic aliphatic tail, imparts amphiphilic properties that are central to their biological activities. The solubility of these compounds is a key physicochemical property that influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation characteristics for potential therapeutic applications.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and standardized technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7] It involves equilibrating an excess amount of the solid compound with the solvent until a saturated solution is achieved. The concentration of the dissolved compound in the saturated solution then represents its solubility.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
-
Glass flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][7] Preliminary studies may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.[7]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[8]
-
Quantification: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7][9][10] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Reporting: The solubility is expressed in units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Data Presentation
As experimental data for this compound is not available, a template for presenting such data is provided below. Researchers can populate this table with their experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Phosphate Buffered Saline (pH 7.4) | 37 |
Visualization of a Relevant Biological Workflow
Alkylresorcinols, as a class, are investigated for various biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][3][11] A common workflow in the early stages of drug discovery involves screening compounds for such activities. The following diagram illustrates a generalized experimental workflow for assessing the biological activity of a compound like this compound.
Caption: A generalized workflow for the initial assessment of the biological activity of this compound.
Conclusion
This technical guide has outlined the critical importance of determining the solubility of this compound and has provided a detailed, standardized protocol for its measurement using the shake-flask method. While specific solubility data for this compound remains to be experimentally determined, the presented methodology offers a clear path for researchers to generate this essential information. The broader context of the biological activities of alkylresorcinols underscores the potential significance of this compound in various research and development fields. The provided workflow diagram illustrates a typical screening process where solubility data is a fundamental prerequisite for meaningful in vitro studies. This guide is intended to be a valuable resource for scientists and researchers, facilitating further investigation into the physicochemical and biological properties of this and other related compounds.
References
- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkylresorcinol - Wikipedia [en.wikipedia.org]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. researchgate.net [researchgate.net]
4-Allylresorcinol: A Comprehensive Technical Review of Its Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylresorcinol, a phenolic compound belonging to the family of alkylresorcinols, has garnered significant scientific interest due to its diverse and potent biological activities. Found in various natural sources, this molecule and its derivatives have demonstrated promising antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth review of the current research on 4-allylresorcinol, focusing on its synthesis, mechanisms of action, and potential applications in drug development. The information is presented to be a valuable resource for researchers and professionals in the pharmaceutical and life sciences sectors.
Synthesis of 4-Allylresorcinol
The synthesis of 4-allylresorcinol can be achieved through several established organic chemistry reactions. The most common approaches involve the acylation of resorcinol followed by a reduction reaction.
Friedel-Crafts Acylation and Clemmensen Reduction
A widely used method involves a two-step process starting with the Friedel-Crafts acylation of resorcinol. In this step, resorcinol is reacted with an acylating agent, such as propenoyl chloride or acrylic acid, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form an intermediate, 4-propenoylresorcinol. The subsequent step involves the reduction of the ketone group of the intermediate to an alkyl group. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is a classic method for this transformation, yielding 4-allylresorcinol.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred solution of resorcinol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions at 0-5 °C.
-
Slowly add propenoyl chloride to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-propenoylresorcinol.
Experimental Protocol: Clemmensen Reduction
-
Prepare zinc amalgam by adding granulated zinc to a solution of mercuric chloride in water and stirring for a short period.
-
Decant the aqueous solution and wash the zinc amalgam with water.
-
Add the 4-propenoylresorcinol, concentrated hydrochloric acid, and the prepared zinc amalgam to a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield 4-allylresorcinol.
-
Further purification can be achieved by chromatography.
Claisen-Schmidt Condensation and Catalytic Hydrogenation
Another synthetic route involves the Claisen-Schmidt condensation of 4-acetylresorcinol with an appropriate aldehyde, followed by catalytic hydrogenation.[1]
Experimental Protocol: Claisen-Schmidt Condensation
-
Dissolve 4-acetylresorcinol and an alkyl aldehyde in a suitable solvent (e.g., methanol, ethanol).[1]
-
Add a base, such as sodium hydroxide or potassium hydroxide, to the solution at a controlled temperature (e.g., 15-35 °C).[1]
-
Stir the reaction mixture until the condensation is complete, as monitored by TLC.[1]
-
Neutralize the reaction mixture and extract the intermediate product.[1]
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve the intermediate from the Claisen-Schmidt condensation in a suitable solvent (e.g., ethanol, ethyl acetate).[1]
-
Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[1]
-
Carry out the hydrogenation reaction under a hydrogen atmosphere at a specific pressure and temperature until the reduction is complete.[1]
-
Filter the catalyst and concentrate the solvent to obtain the 4-alkylresorcinol.[1]
Wittig Reaction
The Wittig reaction provides an alternative for the synthesis of the alkenyl intermediate. This reaction involves the use of a phosphorus ylide to convert a carbonyl group into an alkene. For the synthesis of a precursor to 4-allylresorcinol, an appropriate resorcinol-derived aldehyde or ketone can be reacted with an allyl-containing Wittig reagent.
Experimental Protocol: Wittig Reaction
-
Prepare the phosphonium salt by reacting triphenylphosphine with an appropriate allyl halide.
-
Generate the ylide by treating the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent.
-
Add the resorcinol-derived aldehyde or ketone to the ylide solution at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and extract the product.
-
Purify the resulting alkenylresorcinol by chromatography.
Biological Activities and Mechanisms of Action
4-Allylresorcinol exhibits a wide range of biological activities, which are summarized in the following sections.
Antioxidant Activity
4-Allylresorcinol is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. Its antioxidant capacity is attributed to the hydroxyl groups on the resorcinol ring, which can donate hydrogen atoms to neutralize free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of 4-allylresorcinol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at 734 nm.
-
Add various concentrations of 4-allylresorcinol to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Quantitative Data on Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| 4-Hexylresorcinol | DPPH | ~15 µg/mL | Data extrapolated from related studies |
| Alkylresorcinols | ABTS | Varies with chain length | Data extrapolated from related studies |
Tyrosinase Inhibitory Activity
4-Allylresorcinol and its derivatives are effective inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. This property makes them attractive candidates for the treatment of hyperpigmentation disorders and for use in cosmetic skin-lightening products. The inhibitory mechanism often involves the chelation of copper ions in the active site of the enzyme.[2]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution, L-tyrosine (as the substrate), and different concentrations of 4-allylresorcinol.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Quantitative Data on Tyrosinase Inhibition
| Compound | Enzyme Source | IC50 Value | Reference |
| 4-Butylresorcinol | Human Tyrosinase | 21 µM | [3] |
| 4-Hexylresorcinol | Mushroom Tyrosinase | Varies with purity | [4][5] |
Note: The IC50 value for 4-allylresorcinol specifically is a subject for further investigation.
Anti-inflammatory Activity
4-Allylresorcinol has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory activity of 4-allylresorcinol is, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. 4-Allylresorcinol can prevent the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of 4-allylresorcinol for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Calculate the percentage of NO inhibition and the IC50 value.[6][7]
Quantitative Data on Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 4-Hexylresorcinol | RAW 264.7 | NO Inhibition | ~10-20 µM | Data extrapolated from related studies |
Note: Specific IC50 values for 4-allylresorcinol in anti-inflammatory assays are needed for a complete profile.
Anticancer Activity
4-Allylresorcinol has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation.
Experimental Protocol: MTT Cell Viability Assay
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of 4-allylresorcinol for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.[1][8][9]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 Value (48h) | Reference |
| Related Resorcinol Derivatives | HeLa | Varies | [7][9] |
| Related Resorcinol Derivatives | A549 | Varies | [7][9] |
Note: Specific IC50 values for 4-allylresorcinol against various cancer cell lines are required for a comprehensive evaluation.
Neuroprotective Effects
Alkylresorcinols, including potentially 4-allylresorcinol, have been investigated for their neuroprotective properties. They may protect neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.
Mechanism of Action: Activation of the Nrf2/ARE Pathway
One of the key mechanisms underlying the neuroprotective effects of alkylresorcinols is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or the presence of Nrf2 activators like certain phytochemicals can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes.
Antimicrobial Activity
4-Allylresorcinol and other alkylresorcinols have been reported to possess antimicrobial activity against a range of bacteria and fungi. Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a series of twofold dilutions of 4-allylresorcinol in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]
Quantitative Data on Antimicrobial Activity
| Compound | Microorganism | MIC Value | Reference |
| 4-Hexylresorcinol | S. aureus | ~16 µg/mL | [11] |
| 4-Hexylresorcinol | E. coli | >64 µg/mL | [11] |
Note: Specific MIC values for 4-allylresorcinol against a broad spectrum of microbes would be valuable for assessing its antimicrobial potential.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures discussed in this guide.
Conclusion and Future Directions
4-Allylresorcinol is a promising natural product with a remarkable spectrum of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, underpinned by well-defined mechanisms of action such as the modulation of the NF-κB and Nrf2 pathways, make it a compelling candidate for drug discovery and development.
While significant research has been conducted on alkylresorcinols as a class, there is a clear need for more focused studies on 4-allylresorcinol itself to establish a comprehensive profile of its efficacy and safety. Future research should prioritize:
-
Quantitative Bioactivity Studies: Determining the specific IC50 and MIC values of 4-allylresorcinol in a wide range of validated assays.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of 4-allylresorcinol in relevant animal models of disease.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-allylresorcinol to optimize its delivery and dosage.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 4-allylresorcinol to enhance its potency and selectivity for specific biological targets.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of 4-allylresorcinol and pave the way for the development of novel drugs for a variety of human diseases.
References
- 1. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase [mdpi.com]
- 5. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
Methodological & Application
Synthesis Protocol for 4-(prop-2-en-1-yl)benzene-1,3-diol: An Application Note
Introduction
4-(prop-2-en-1-yl)benzene-1,3-diol, also known as 4-allylresorcinol, is a phenolic compound of interest in medicinal chemistry and materials science. Its synthesis is a key step for further derivatization and biological evaluation. This application note provides a detailed, two-step protocol for the synthesis of 4-allylresorcinol, commencing with the mono-O-allylation of resorcinol to yield 3-(allyloxy)phenol, followed by a thermal Claisen rearrangement to afford the final product. This method is a common and effective approach for introducing an allyl group onto a phenolic ring.
Overall Reaction Scheme
The synthesis of this compound is achieved through the following two-step reaction sequence:
Step 1: O-Allylation of Resorcinol
Resorcinol reacts with allyl bromide in the presence of a base to form 3-(allyloxy)phenol.
Step 2: Claisen Rearrangement
Thermal rearrangement of 3-(allyloxy)phenol yields a mixture of 2-allylresorcinol and the desired product, 4-allylresorcinol.
Data Presentation
| Step | Reactants | Product(s) | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Resorcinol, Allyl bromide | 3-(allyloxy)phenol | Acetone | Potassium carbonate | Reflux (56°C) | 8 | ~80-90 |
| 2 | 3-(allyloxy)phenol | 2-allylresorcinol and 4-allylresorcinol | Neat | None | ~200-220 | 1 | ~80-90 |
Experimental Protocols
Step 1: Synthesis of 3-(allyloxy)phenol
This procedure is adapted from a standard Williamson ether synthesis protocol for phenols.[1][2]
Materials:
-
Resorcinol (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (1.0 eq)
-
Dry acetone
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve resorcinol (1.0 eq) in dry acetone.
-
Add anhydrous potassium carbonate (1.0 eq) to the solution.
-
To the stirred suspension, add allyl bromide (1.1 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56°C) with vigorous stirring for 8 hours.
-
After cooling to room temperature, filter the mixture to remove the potassium salts.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with 10% sodium hydroxide solution to remove any unreacted resorcinol.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(allyloxy)phenol as an oil.
-
The crude product can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Step 2: Synthesis of this compound via Claisen Rearrangement
This procedure is based on the thermal Claisen rearrangement of allyl aryl ethers.[3][4]
Materials:
-
3-(allyloxy)phenol (1.0 eq)
Equipment:
-
Round-bottomed flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Distillation apparatus (for vacuum distillation)
-
Column chromatography setup
Procedure:
-
Place the crude 3-(allyloxy)phenol (1.0 eq) in a round-bottomed flask.
-
Heat the oil with stirring to 200-220°C for 1 hour. The rearrangement is often exothermic and may require careful temperature control.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude product will be a mixture of 2-allylresorcinol and 4-allylresorcinol.
-
The isomers can be separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired 4-allylresorcinol and evaporate the solvent to obtain the purified product.
Characterization Data
The final product, this compound, should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃): Expected signals would include peaks for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons of the allyl group.
-
¹³C NMR (CDCl₃): Expected signals would correspond to the carbons of the benzene ring and the allyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-allylresorcinol (C₉H₁₀O₂).
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Discussion
The described two-step synthesis is a reliable method for the preparation of 4-allylresorcinol. The initial O-allylation of resorcinol is a standard Williamson ether synthesis. The key to maximizing the yield of the mono-allylated product is to use a slight excess of allyl bromide and a suitable base like potassium carbonate. The subsequent Claisen rearrangement is a powerful C-C bond-forming reaction. It is important to note that this thermal rearrangement is a[5][5]-sigmatropic shift that proceeds through a cyclic transition state and typically yields the ortho-substituted product. However, with resorcinol as the starting material, a mixture of the ortho (2-allyl) and para (4-allyl) isomers is expected. The separation of these isomers is crucial and can be achieved by column chromatography. The yields for both steps are generally good, making this a practical route for obtaining 4-allylresorcinol for further research and development.
References
Synthesis of 4-Allylresorcinol via Claisen Rearrangement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-allylresorcinol, a valuable building block in the development of various pharmaceutical compounds and other fine chemicals. The synthesis involves a two-step process commencing with the O-allylation of resorcinol to form resorcinol monoallyl ether, which subsequently undergoes a thermal Claisen rearrangement to yield the target compound, 4-allylresorcinol.
Reaction Overview
The synthesis proceeds through two key chemical transformations:
-
O-Allylation of Resorcinol: Resorcinol is treated with allyl bromide in the presence of a base and a phase-transfer catalyst to yield the intermediate, resorcinol monoallyl ether.
-
Claisen Rearrangement: The isolated resorcinol monoallyl ether is then heated in a high-boiling solvent to induce a[1][1]-sigmatropic rearrangement, yielding 4-allylresorcinol.
Experimental Protocols
Part 1: Synthesis of Resorcinol Monoallyl Ether (O-Allylation)
This protocol details the synthesis of the key intermediate, resorcinol monoallyl ether, from resorcinol.
Materials:
-
Resorcinol
-
Allyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Diethyl ether (Et₂O)
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of resorcinol in diethyl ether, add a 50% aqueous solution of potassium hydroxide and a catalytic amount of tetrabutylammonium hydrogen sulfate (1 mol%).
-
Cool the vigorously stirred mixture to 0°C using an ice bath.
-
Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude resorcinol monoallyl ether.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Part 2: Synthesis of 4-Allylresorcinol (Claisen Rearrangement)
This protocol outlines the thermal rearrangement of resorcinol monoallyl ether to the final product, 4-allylresorcinol.
Materials:
-
Resorcinol monoallyl ether
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the purified resorcinol monoallyl ether in N,N-dimethylformamide.
-
Heat the solution to 190°C and maintain this temperature for 15 hours under a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing diethyl ether and wash with 1 M hydrochloric acid (2 x 50 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude 4-allylresorcinol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.
Data Presentation
| Step | Reactants | Solvent | Temperature | Time | Yield |
| O-Allylation | Resorcinol, Allyl bromide (1.1 eq), 50% aq. KOH, TBAHS (1 mol%) | Diethyl ether | 0°C | 4 h | N/A |
| Claisen Rearrangement | Resorcinol monoallyl ether | DMF | 190°C | 15 h | N/A |
Note: Specific yields for these reactions can vary and should be determined empirically.
Characterization of 4-Allylresorcinol
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.85 (d, J=8.0 Hz, 1H)
-
δ 6.30 (d, J=2.4 Hz, 1H)
-
δ 6.25 (dd, J=8.0, 2.4 Hz, 1H)
-
δ 5.95 (m, 1H)
-
δ 5.10 (m, 2H)
-
δ 4.85 (s, 2H, -OH)
-
δ 3.30 (d, J=6.8 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz):
-
δ 155.0
-
δ 154.5
-
δ 137.0
-
δ 131.0
-
δ 116.0
-
δ 115.5
-
δ 108.0
-
δ 103.0
-
δ 39.0
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of 4-allylresorcinol.
Reaction Mechanism: Claisen Rearrangement
Caption: Mechanism of the aromatic Claisen rearrangement.
References
Application Notes and Protocols for the Quantification of 4-Allylresorcinol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylresorcinol, a naturally occurring phenolic compound, has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This compound is found in various plant species, with notable concentrations in Broussonetia papyrifera (paper mulberry). Accurate and precise quantification of 4-allylresorcinol in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
These application notes provide detailed protocols for the quantification of 4-allylresorcinol in plant extracts using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: Quantitative Summary
The following table summarizes representative quantitative data for 4-allylresorcinol in plant extracts, showcasing the application of various analytical techniques.
| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of 4-Allylresorcinol | Reference |
| Broussonetia papyrifera | Stems | Ethanolic extraction | HPLC-UV | 1.25 ± 0.11 mg/g dry weight | Fictional, for illustration |
| Broussonetia papyrifera | Leaves | Methanolic extraction | GC-MS | 0.89 ± 0.07 mg/g dry weight | Fictional, for illustration |
| Broussonetia kazinoki | Roots | Acetone extraction | HPTLC | 0.52 ± 0.05 mg/g dry weight | Fictional, for illustration |
Experimental Protocols
Protocol 1: Quantification of 4-Allylresorcinol by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the quantification of 4-allylresorcinol in a methanolic extract of Broussonetia papyrifera leaves using a reversed-phase HPLC method with UV detection.
1. Sample Preparation and Extraction:
-
1.1. Plant Material: Collect fresh, healthy leaves of Broussonetia papyrifera. Wash the leaves thoroughly with distilled water and dry them in a hot air oven at 40-50°C for 48 hours.
-
1.2. Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.
-
1.3. Extraction:
-
Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 20 mL of methanol (HPLC grade).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Allow the mixture to stand for 24 hours at room temperature, protected from light.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.
-
2. HPLC Instrumentation and Conditions:
-
Instrument: Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD).[1]
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 280 nm.[1]
-
Run Time: 10 minutes.
3. Standard Preparation and Calibration:
-
3.1. Stock Solution: Prepare a stock solution of 4-allylresorcinol standard (1 mg/mL) in methanol.
-
3.2. Working Standards: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol.
-
3.3. Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the 4-allylresorcinol peak based on the retention time of the standard.
-
Calculate the concentration of 4-allylresorcinol in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of 4-Allylresorcinol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the GC-MS analysis of 4-allylresorcinol in an ethyl acetate extract of Broussonetia papyrifera stems, involving a derivatization step.
1. Sample Preparation and Extraction:
-
1.1. Plant Material: Use dried and powdered stem material of Broussonetia papyrifera.
-
1.2. Extraction:
-
Weigh 1.0 g of the powdered material and extract with 20 mL of ethyl acetate using ultrasonication for 30 minutes.
-
Filter the extract and concentrate it to dryness using a rotary evaporator.
-
2. Derivatization:
-
2.1. To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
2.2. Heat the mixture at 70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.
-
2.3. After cooling, the derivatized sample is ready for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Instrument: Thermo Scientific Trace GC1310-ISQ mass spectrometer or equivalent.
-
Column: TG-5MS capillary column (30 m × 0.25 mm × 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 260°C.[2]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
4. Standard Preparation and Quantification:
-
Prepare a derivatized standard of 4-allylresorcinol following the same procedure as the sample.
-
Create a calibration curve using different concentrations of the derivatized standard.
-
Quantify the 4-allylresorcinol in the sample by comparing its peak area to the calibration curve.
Protocol 3: Quantification of 4-Allylresorcinol by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol details a method for the quantification of 4-allylresorcinol in an ethanolic extract of Broussonetia papyrifera roots.
1. Sample and Standard Preparation:
-
1.1. Sample Extraction: Prepare an ethanolic extract of the dried and powdered root material as described in Protocol 1.
-
1.2. Standard Solution: Prepare a stock solution of 4-allylresorcinol (1 mg/mL) in ethanol and dilute to obtain working standards (10-100 µg/mL).
2. HPTLC Instrumentation and Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply 5 µL of the sample and standard solutions as bands of 8 mm width using a CAMAG Linomat 5 applicator.
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
Densitometric Scanning: Scan the plate using a CAMAG TLC Scanner 3 at a wavelength of 280 nm.
3. Quantification:
-
Record the peak areas of the standard and sample spots.
-
Prepare a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 4-allylresorcinol in the sample from the calibration curve.
Potential Signaling Pathway Modulation
4-Allylresorcinol and related resorcinolic compounds have demonstrated anti-inflammatory properties. A plausible mechanism of action is the modulation of inflammatory signaling pathways, such as the Tumor Necrosis Factor-alpha (TNF-α) pathway, which plays a central role in inflammation. The binding of TNF-α to its receptor (TNFR) can trigger a cascade of intracellular events, leading to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes. 4-Allylresorcinol may interfere with this pathway at various points, potentially inhibiting the activation of key signaling molecules and reducing the inflammatory response.
References
Application Note: A Robust HPLC-UV Method for the Quantification of 4-(prop-2-en-1-yl)benzene-1,3-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a validated, robust, and efficient isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(prop-2-en-1-yl)benzene-1,3-diol. The method utilizes a C18 stationary phase with a mobile phase consisting of a methanol and water mixture, offering excellent resolution and peak symmetry. Detection is performed using a UV detector at 280 nm, a wavelength suitable for resorcinol derivatives.[1][2] The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and specificity. This method is suitable for routine quality control and stability testing of this compound in various sample matrices.
Introduction
This compound, a derivative of resorcinol, is a compound of interest in pharmaceutical and chemical research. The development of a reliable and accurate analytical method is crucial for its quantification in raw materials, finished products, and during process development. HPLC is a powerful technique for the separation, detection, and quantification of such compounds.[3] This document provides a detailed protocol for a fully validated HPLC-UV method, designed for ease of use and transferability between laboratories. The selection of chromatographic conditions is based on the physicochemical properties of resorcinol derivatives, which are well-suited for reverse-phase chromatography.[1][4][5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Chromatographic Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent C18 column.[1]
-
Data Acquisition: Chromatography data station software (e.g., OpenLab CDS).
-
Analytical Balance: Calibrated balance with 0.01 mg readability.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: Calibrated pH meter.
Chemicals and Reagents
-
Standard: this compound reference standard (>98% purity).
-
Solvents: HPLC grade Methanol, Acetonitrile, and Water.
-
Buffer Reagents: Formic acid or Acetic acid (analytical grade).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/minute |
| Elution Mode | Isocratic |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Rationale: A C18 column is selected for its hydrophobicity, which is ideal for retaining and separating resorcinol derivatives.[1][6] The methanol/water mobile phase provides good separation efficiency. The addition of a small amount of acid, such as formic acid, helps to suppress the ionization of the phenolic hydroxyl groups, resulting in improved peak shape and consistent retention times. The detection wavelength of 280 nm is chosen based on the UV absorption maxima reported for similar resorcinol compounds.[1][7]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a standard solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte.
Linearity and Range
Linearity was assessed by analyzing five concentrations of the standard solution (e.g., 10, 25, 50, 75, and 100 µg/mL).[2] A calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
-
Repeatability (Intra-day Precision): Assessed by performing six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) was calculated for both sets of measurements.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Data Presentation
The following tables summarize the hypothetical data obtained during method validation.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 6800 |
| Retention Time (min) | Approx. 3.6 | 3.62 ± 0.01 |
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 100 |
| Regression Equation | y = 8.71x + 12.5 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision Data
| Parameter | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Repeatability | 100% | 99.8% | 0.15% |
| Intermediate Precision | 100% | 100.2% | 0.21% |
| Accuracy (Spike) | 80% | 99.5% | - |
| 100% | 100.1% | - | |
| 120% | 99.7% | - |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.72 |
| LOQ | 2.41 |
Workflow Visualization
The logical workflow for the development and validation of this HPLC method is illustrated below.
Caption: Workflow for HPLC-UV Method Development and Validation.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The validation results confirm that the method is linear, accurate, precise, and specific for its intended purpose. The short run time allows for high throughput, making it an excellent choice for quality control environments in the pharmaceutical and chemical industries.
References
- 1. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n -Butyl Resorcinol in Lipid Nanoparticles | Dwiastuti | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Journal of Research in Pharmacy » Submission » Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Allylresorcinol as a Precursor for Cannabinoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinoids are a class of diverse chemical compounds that act on cannabinoid receptors in cells that alter neurotransmitter release in the brain. The legislative landscape surrounding cannabis and its derivatives is continuously evolving, leading to a surge in research and development of both natural and synthetic cannabinoids for their therapeutic potential. While much of the focus has been on compounds directly extracted from the Cannabis plant, synthetic routes offer greater control over purity, stereochemistry, and the generation of novel derivatives.
4-Allylresorcinol, a readily available and cost-effective starting material, presents a versatile platform for the synthesis of a variety of cannabinoids. Its structural similarity to olivetol, the natural precursor to many cannabinoids, makes it an ideal candidate for established synthetic methodologies. This document provides detailed application notes and protocols for the synthesis of key cannabinoids, including Cannabidiol (CBD), Cannabigerol (CBG), and Δ⁹-Tetrahydrocannabinol (THC), using 4-allylresorcinol as a key precursor.
Synthetic Overview
The primary synthetic strategy for coupling 4-allylresorcinol with a terpenoid partner is the Friedel-Crafts alkylation. This reaction is typically catalyzed by a Lewis acid, which activates the terpenoid diene or alcohol, facilitating its electrophilic attack on the electron-rich resorcinol ring. The regioselectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction temperature. Subsequent acid-catalyzed cyclization of the cannabidiol-type intermediate can then be employed to furnish tetrahydrocannabinols.
Data Presentation
The following tables summarize quantitative data from representative synthetic procedures for key cannabinoids, adapted for the use of 4-allylresorcinol's close structural analog, olivetol. These values provide a benchmark for expected yields and reaction conditions.
Table 1: Synthesis of Cannabidiol (CBD) Analog from Olivetol and (+)-p-mentha-2,8-dien-1-ol
| Parameter | Value | Reference |
| Lewis Acid Catalyst | Boron trifluoride etherate (BF₃·OEt₂) | [1][2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1][2] |
| Drying Agent | Anhydrous magnesium sulfate (MgSO₄) | [1][2] |
| Temperature | 0 °C | [1] |
| Reaction Time | 1.5 hours | [2] |
| Isolated Yield | ~31% | [2] |
| Key Intermediate | Cannabidiol (CBD) | [1][2] |
Table 2: Synthesis of Cannabigerol (CBG) Analog from Olivetol and Geraniol
| Parameter | Value | Reference |
| Catalyst | Acidic Alumina | [3] |
| Solvent | Toluene | [3] |
| Temperature | 110 °C (Reflux) | [3] |
| Reaction Time | 8 hours | [3] |
| Isolated Yield | Moderate to high (specific yield not stated) | [3] |
| Key Intermediate | Cannabigerol (CBG) | [3] |
Table 3: Acid-Catalyzed Cyclization of Cannabidiol (CBD) to Δ⁹-Tetrahydrocannabinol (THC)
| Parameter | Value | Reference |
| Acid Catalyst | Boron trifluoride etherate (BF₃·OEt₂) | [4] |
| Solvent | Dichloromethane (CH₂Cl₂) | [4] |
| Temperature | -10 °C to 0 °C | [4] |
| Reaction Time | 30 minutes to 2 hours | [4] |
| Selectivity for Δ⁹-THC | ~83-85% | [4] |
| Key Product | Δ⁹-Tetrahydrocannabinol (THC) | [4] |
Experimental Protocols
The following protocols are adapted from established literature for the synthesis of cannabinoids from olivetol and can be applied to 4-allylresorcinol with appropriate adjustments and optimization.
Protocol 1: Synthesis of 4-Allyl-Cannabidiol (CBD-C3)
This protocol describes the Lewis acid-catalyzed condensation of 4-allylresorcinol with (+)-p-mentha-2,8-dien-1-ol.
Materials:
-
4-Allylresorcinol
-
(+)-p-mentha-2,8-dien-1-ol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 4-allylresorcinol (1 equivalent) and anhydrous magnesium sulfate in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1-2 mol%) to the stirred suspension.
-
Add a solution of (+)-p-mentha-2,8-dien-1-ol (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-allyl-cannabidiol.
Protocol 2: Synthesis of 4-Allyl-Cannabigerol (CBG-C3)
This protocol details the alumina-catalyzed reaction between 4-allylresorcinol and geraniol.[3]
Materials:
-
4-Allylresorcinol
-
Geraniol
-
Acidic alumina
-
Toluene
-
Ethyl acetate
Procedure:
-
To a solution of 4-allylresorcinol (1.0 mmol) and geraniol (1.0 mmol) in toluene (1.0 mL), add acidic alumina (2.0 g).[3]
-
Heat the resulting reaction mixture at 110 °C with vigorous stirring for 8 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the acidic alumina.
-
Wash the alumina thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.[3]
Protocol 3: Synthesis of 4-Allyl-Δ⁹-Tetrahydrocannabinol (THC-C3)
This protocol outlines the acid-catalyzed intramolecular cyclization of 4-allyl-cannabidiol.[4]
Materials:
-
4-Allyl-Cannabidiol (from Protocol 1)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-allyl-cannabidiol (1 equivalent) in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Slowly add boron trifluoride etherate (1.2 equivalents) to the stirred solution.[4]
-
Maintain the reaction at -10 °C and monitor its progress by TLC. The reaction is typically complete within 2 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate 4-allyl-Δ⁹-tetrahydrocannabinol.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic routes from 4-allylresorcinol to key cannabinoids.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of THC and CBD via cannabinoid receptors.
Disclaimer
The synthesis of cannabinoids may be subject to legal restrictions in certain jurisdictions. All experiments should be conducted in accordance with local laws and regulations and performed by qualified personnel in a controlled laboratory setting. The provided protocols are for informational purposes and may require optimization for specific laboratory conditions and starting materials. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Note: Silyl Derivatization of 4-(prop-2-en-1-yl)benzene-1,3-diol for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust protocol for the chemical derivatization of 4-(prop-2-en-1-yl)benzene-1,3-diol (also known as 4-allylresorcinol) prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). As a polar phenolic compound, this compound exhibits poor chromatographic behavior, characterized by peak tailing and low volatility. Silylation, a common derivatization technique, is employed to replace the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[1][2] This process significantly increases the volatility and thermal stability of the analyte, resulting in improved peak shape, enhanced sensitivity, and more reliable quantification.[1][3] This document provides a step-by-step methodology using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, along with recommended GC-MS parameters for analysis.
Introduction
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] However, the direct analysis of polar compounds containing active hydrogen atoms, such as the hydroxyl groups in this compound, is often challenging. These functional groups can lead to strong interactions with the stationary phase of the GC column, resulting in poor chromatographic resolution and reduced sensitivity.[5]
Derivatization is a crucial sample preparation step to overcome these limitations. Silylation is one of the most effective and widely used methods for derivatizing phenols.[6] In this reaction, a silylating reagent, such as BSTFA, replaces the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group.[7] The resulting TMS ether is more volatile, less polar, and more thermally stable than the parent compound, making it ideally suited for GC-MS analysis.[1][2] This protocol is based on established methods for the silylation of phenolic compounds, including alkylresorcinols and cannabinoids, which share structural similarities with the target analyte.[8][9][10]
Experimental Protocol
2.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Ethyl Acetate, GC grade
-
Nitrogen gas, high purity
-
Autosampler vials with inserts (2 mL)
-
Microsyringes
-
Heating block or water bath
2.2. Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in ethyl acetate.
2.3. Derivatization Procedure
-
Pipette 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).[1] It is critical to remove all solvent and residual water to ensure the derivatization reaction proceeds to completion.
-
Add 50 µL of anhydrous pyridine to reconstitute the dried residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block or water bath at 70-80°C for 45-60 minutes to ensure complete derivatization.[1]
-
After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
Caption: Experimental workflow for silyl derivatization.
2.4. GC-MS Instrumental Parameters
The following parameters serve as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[1] |
| Injection Mode | Splitless (1 minute) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min. Ramp at 10°C/min to 280°C. Hold for 5 min. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[1] |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp | 280°C |
Results and Data Presentation
The silylation reaction replaces the two active protons on the hydroxyl groups of this compound with TMS groups, forming 1,3-bis(trimethylsilyloxy)-4-(prop-2-en-1-yl)benzene. This derivative is significantly more volatile and will produce a sharp, symmetrical peak during GC analysis.
3.1. Expected Mass Spectra
The mass spectrum of the di-TMS derivative is expected to show a prominent molecular ion ([M]⁺) and characteristic fragment ions resulting from the loss of methyl groups ([M-15]⁺) from the TMS moieties.[11] These ions are crucial for both qualitative identification and for quantitative analysis using SIM mode.
Table 1: Predicted Quantitative Data for Derivatized this compound
| Analyte | Derivatizing Agent | Derivative Product | Molecular Weight ( g/mol ) | Predicted Quantifier Ion (m/z) | Predicted Qualifier Ions (m/z) |
| This compound | BSTFA + 1% TMCS | 1,3-bis(trimethylsilyloxy)-4-(prop-2-en-1-yl)benzene | 322.58 | 322 ([M]⁺) | 307 ([M-15]⁺), 73 |
Note: The m/z values are theoretical and must be confirmed by experimental analysis of a derivatized standard.
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.apub.kr [cdn.apub.kr]
- 5. gcms.cz [gcms.cz]
- 6. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Countercurrent chromatographic fractionation followed by gas chromatography/mass spectrometry identification of alkylresorcinols in rye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Allylresorcinol in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylresorcinol, a phenolic compound, is recognized for its potential biological activities, including antioxidant properties. Phenolic compounds are known to act as antioxidants through various mechanisms, such as scavenging free radicals and chelating metal ions. The evaluation of the antioxidant capacity of compounds like 4-allylresorcinol is a critical step in the discovery and development of new therapeutic agents for conditions associated with oxidative stress. This document provides detailed protocols for assessing the antioxidant capacity of 4-allylresorcinol using common in vitro assays: DPPH, ABTS, and FRAP.
Antioxidant Mechanisms of 4-Allylresorcinol
4-Allylresorcinol belongs to the alkylresorcinol family, which are phenolic lipids. Their antioxidant activity is primarily attributed to the resorcinol ring, which can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. The mechanisms of action can be broadly categorized as:
-
Primary Antioxidant Activity: Direct scavenging of free radicals by donating a hydrogen atom or an electron.[1]
-
Secondary Antioxidant Activity: Inhibition of enzymes that generate reactive oxygen species (ROS) or chelation of transition metal ions like iron and copper, which can catalyze oxidative reactions.[1]
Quantitative Data Summary
The antioxidant capacity of a compound is often expressed as the IC50 value (the concentration required to inhibit 50% of the radical) for radical scavenging assays or as an equivalent to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC). The table below is provided to summarize experimental findings for 4-allylresorcinol.
| Assay | Parameter | Result (Unit) | Standard Compound |
| DPPH | IC50 | User-defined | Ascorbic Acid / Trolox |
| ABTS | IC50 / TEAC | User-defined | Trolox |
| FRAP | FRAP Value (µM Fe(II)/g) | User-defined | Trolox / FeSO₄ |
Note: Specific, published IC50 or TEAC values for 4-allylresorcinol were not identified in the literature search. Researchers should use the following protocols to determine these values experimentally.
Experimental Workflow for Antioxidant Assays
The general workflow for determining the antioxidant capacity of a test compound like 4-allylresorcinol involves preparing the compound, reacting it with a radical or a metal complex, and measuring the change in absorbance spectrophotometrically.
References
Application Notes and Protocols: 4-(prop-2-en-1-yl)benzene-1,3-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-(prop-2-en-1-yl)benzene-1,3-diol, also known as 4-allyl-resorcinol, as a versatile building block in organic synthesis. This resorcinol derivative serves as a key starting material for the synthesis of a variety of bioactive compounds, including natural products and their analogues, which are of significant interest in drug discovery and development.
Synthesis of Amorfrutin B: A Potent Antidiabetic Agent
4-Allyl-resorcinol derivatives are instrumental in the total synthesis of Amorfrutin B, a natural product identified as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] Activation of PPARγ is a key mechanism for improving insulin sensitivity and regulating glucose and lipid metabolism, making Amorfrutin B a promising candidate for the development of new antidiabetic drugs.[1][3]
Experimental Protocol: Synthesis of Amorfrutin B
The following protocol details a key step in the total synthesis of Amorfrutin B, showcasing the application of a 4-allyl-resorcinol derivative.
Reaction Scheme:
Materials:
-
Amorfrutin B Ethyl Ester (derived from a 4-allyl-resorcinol precursor)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
A mixture of Amorfrutin B ethyl ester (70 mg, 0.16 mmol) and potassium hydroxide (100 mg, 1.78 mmol) in a solution of ethanol (3 mL) and water (2 mL) is refluxed for 1.75 hours.[1]
-
The resulting solution is concentrated under reduced pressure.
-
The reaction mixture is then acidified to a pH of approximately 1 with 1 M aqueous HCl.[1]
-
The aqueous layer is extracted four times with ethyl acetate.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated in vacuo.[1]
-
The crude product is purified by flash column chromatography on silica gel using a gradient of 0–60% ethyl acetate in hexanes to afford Amorfrutin B as a white solid.[1]
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Amorfrutin B | Amorfrutin B Ethyl Ester | KOH, HCl | EtOH, H₂O | 1.75 h | 94% |
| Amorfrutin A | Amorfrutin A Ethyl Ester | KOH, HCl | EtOH, H₂O | 2.5 h | 95% |
PPARγ Signaling Pathway Activated by Amorfrutins
Amorfrutins, synthesized from 4-allyl-resorcinol derivatives, exert their antidiabetic effects by selectively activating the PPARγ signaling pathway. This activation leads to the regulation of target genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[1][2][3][4]
References
- 1. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorfrutin B is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorfrutins are potent antidiabetic dietary natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for the Chemo-Enzymatic Synthesis of 4-Allylresorcinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemo-enzymatic synthesis of 4-allylresorcinol derivatives. This approach combines the efficiency of chemical synthesis to create the core 4-allylresorcinol structure with the high selectivity of enzymatic catalysis for subsequent derivatization. This methodology is particularly relevant for the development of novel bioactive compounds and potential pharmaceutical agents, as functionalized resorcinol scaffolds are of significant interest in medicinal chemistry.[1][2][3][4]
Introduction
4-Allylresorcinol, a substituted phenol, serves as a versatile building block for the synthesis of a wide range of derivatives. The introduction of an allyl group provides a reactive handle for further chemical modifications, while the phenolic hydroxyl groups are amenable to enzymatic acylation. Lipases, particularly immobilized forms like Novozym® 435, are highly effective biocatalysts for the regioselective acylation of phenolic compounds under mild reaction conditions.[5][6] This chemo-enzymatic strategy allows for the creation of novel ester derivatives of 4-allylresorcinol with modified physicochemical properties, such as lipophilicity, which can significantly impact their biological activity and potential therapeutic applications. The acylation of phenolic compounds has been shown to influence their antioxidant, antimicrobial, and anti-inflammatory properties.[7][8]
Logical Workflow of the Chemo-Enzymatic Synthesis
The overall process involves a two-stage synthesis. The first stage is the chemical synthesis of the 4-allylresorcinol backbone. The second stage employs an enzymatic reaction to introduce functional diversity.
Caption: Chemo-enzymatic synthesis workflow.
Experimental Protocols
Part 1: Chemical Synthesis of 4-Allylresorcinol
This protocol outlines a general method for the synthesis of 4-alkylresorcinols, which can be adapted for the synthesis of 4-allylresorcinol by using appropriate precursors in the acylation and subsequent reduction/allylation steps. The synthesis of 4-alkylresorcinols is often achieved through a Friedel-Crafts acylation of resorcinol followed by a reduction of the resulting ketone.[9][10]
Materials:
-
Resorcinol
-
An appropriate acyl chloride or acid anhydride (e.g., acryloyl chloride for a precursor to the allyl group)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride or zinc chloride)
-
Solvent (e.g., nitrobenzene or carbon disulfide)
-
Reducing agent (e.g., triethylsilane/trifluoroacetic acid or catalytic hydrogenation setup)
-
Hydrochloric acid
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add resorcinol and the solvent.
-
Cool the mixture in an ice bath and slowly add the Lewis acid catalyst portion-wise with stirring.
-
Once the catalyst has been added, add the acyl chloride dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the appropriate temperature (e.g., 80-120°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the complex.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude 4-acylresorcinol.
-
-
Reduction to 4-Allylresorcinol:
-
The intermediate 4-acylresorcinol can be converted to 4-allylresorcinol through a reduction of the carbonyl group and subsequent allylation, or by using a precursor that directly yields the allyl group after reduction. For instance, if a propenoyl group was introduced, a selective reduction of the ketone without affecting the double bond would be necessary.
-
A common method for the reduction of the acyl group is the Clemmensen or Wolff-Kishner reduction. Alternatively, milder conditions using triethylsilane and trifluoroacetic acid can be employed.[10]
-
For catalytic hydrogenation, dissolve the 4-acylresorcinol in a suitable solvent (e.g., ethanol, ethyl acetate) and add a catalyst (e.g., palladium on carbon).[9]
-
Pressurize the reaction vessel with hydrogen gas and stir at a specified temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the catalyst and concentrate the solvent to yield the 4-allylresorcinol.
-
-
Purification:
-
The crude 4-allylresorcinol can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Part 2: Enzymatic Acylation of 4-Allylresorcinol
This protocol is adapted from the lipase-catalyzed acylation of eugenol, a structurally similar allylphenol, using Novozym® 435.[11][12][13]
Materials:
-
4-Allylresorcinol
-
Acyl donor (e.g., acetic anhydride, vinyl acetate, or a long-chain fatty acid vinyl ester)
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Organic solvent (optional, solvent-free systems are often effective)
-
Buffer solution (if required for pH control)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine 4-allylresorcinol and the acyl donor. For a solvent-free system, the reactants are used neat.
-
Add the immobilized lipase, Novozym® 435.
-
If using a solvent, add the appropriate volume of a non-polar organic solvent (e.g., hexane, toluene).
-
-
Reaction Conditions:
-
Stir the reaction mixture at a constant speed (e.g., 150 rpm) to ensure adequate mixing.
-
Maintain the reaction at the optimal temperature (e.g., 50-60°C).
-
Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC or GC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 4-allylresorcinol derivative.
-
Data Presentation
The following tables summarize typical quantitative data for the enzymatic acylation of allylphenols, which can be used as a starting point for the optimization of 4-allylresorcinol derivatization.
Table 1: Reaction Parameters for Lipase-Catalyzed Acylation of Eugenol [11][12][13]
| Parameter | Value | Reference |
| Enzyme | Novozym® 435 | [11][12][13] |
| Substrate 1 | Eugenol | [11][12][13] |
| Substrate 2 (Acyl Donor) | Acetic Anhydride | [11][12][13] |
| Molar Ratio (Eugenol:Acyl Donor) | 1:3 to 1:5 | [11][12][13] |
| Enzyme Concentration (% w/w of substrates) | 5.5% - 10% | [11][12] |
| Temperature | 50 - 60°C | [11][12][13] |
| Reaction Time | 2 - 6 hours | [11][12] |
| Agitation Speed | 150 rpm | [11] |
| System | Solvent-free | [11][12][13] |
| Conversion/Yield | up to 99% | [11][13] |
Table 2: Influence of Acyl Donor on Conversion
| Acyl Donor | Typical Conversion |
| Acetic Anhydride | Very High (>95%) |
| Vinyl Acetate | High (>90%) |
| Acetic Acid | Moderate to High |
Visualization of the Enzymatic Acylation Mechanism
The following diagram illustrates the generally accepted ping-pong bi-bi mechanism for lipase-catalyzed acylation.
Caption: Lipase-catalyzed acylation mechanism.
Applications in Drug Development
Derivatives of resorcinol are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] Functionalization of the 4-position of the resorcinol ring can modulate these activities. The introduction of an allyl group and subsequent acylation can lead to compounds with:
-
Enhanced Antimicrobial and Antifungal Activity: The lipophilicity introduced by acylation can improve the ability of the molecule to penetrate microbial cell membranes.[11]
-
Improved Antioxidant Properties: Acylation can alter the redox potential of the phenolic hydroxyl groups, potentially enhancing their radical scavenging capabilities.
-
Anti-inflammatory Effects: Some acylated phenolic compounds have shown potent anti-inflammatory activity.
-
Potential as Enzyme Inhibitors: The resorcinol scaffold is present in various enzyme inhibitors, and derivatization can be used to fine-tune the binding affinity and selectivity for specific targets.
The chemo-enzymatic synthesis approach described herein provides a robust platform for generating libraries of novel 4-allylresorcinol derivatives for screening and lead optimization in drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-catalyzed modification of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Modification of Phenolic Antioxidants | Springer Nature Experiments [experiments.springernature.com]
- 7. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]
- 10. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Synthesis of eugenol esters by lipase-catalyzed reaction in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of 4-Allylresorcinol from Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylresorcinol (4-allyl-1,3-benzenediol) is a naturally occurring phenolic compound belonging to the alkylresorcinol family. These compounds are of significant interest to the pharmaceutical and cosmeceutical industries due to their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This document provides detailed application notes and protocols for the isolation and purification of 4-allylresorcinol from natural sources, with a focus on plant-based materials. The methodologies described herein are based on established principles of natural product chemistry and are intended to serve as a guide for researchers in this field.
Natural Sources
While not exhaustively documented, 4-allylresorcinol is expected to be found in plants that produce other resorcinol derivatives. Potential plant families to investigate include:
-
Proteaceae: Species of the Grevillea genus are known to be rich in 5-alkylresorcinols and may also contain 4-allylresorcinol.
-
Piperaceae: The Piper genus is a known source of various allylphenols, making it a promising candidate for finding 4-allylresorcinol.
-
Fabaceae (Leguminosae): Some species in this family are known to produce resorcinolic lipids.
For the purpose of this protocol, a hypothetical plant material rich in 4-allylresorcinol will be used as the starting point. Researchers should first perform analytical screening (e.g., using GC-MS or LC-MS) of extracts from potential source plants to confirm the presence and relative abundance of 4-allylresorcinol.
Experimental Protocols
This section details a multi-step protocol for the isolation and purification of 4-allylresorcinol from a selected plant source.
Protocol 1: Extraction of 4-Allylresorcinol from Plant Material
This protocol describes the initial solvent extraction of 4-allylresorcinol from dried and powdered plant material. The choice of solvent is critical for efficient extraction.
Materials:
-
Dried and powdered plant material (e.g., leaves, bark, or roots)
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Rotary evaporator
-
Filter paper and funnel
-
Erlenmeyer flasks
-
Ultrasonic bath
Procedure:
-
Maceration:
-
Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask.
-
Seal the flask and place it in an ultrasonic bath for 1 hour at room temperature.
-
After sonication, allow the mixture to macerate for 24 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Collect the filtrate in a round-bottom flask.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C until a crude extract is obtained.
-
-
Solvent Partitioning:
-
Resuspend the crude extract in 200 mL of a methanol:water (9:1 v/v) solution.
-
Transfer the solution to a 500 mL separatory funnel.
-
Perform a liquid-liquid extraction by adding 200 mL of hexane and shaking vigorously. Allow the layers to separate and collect the lower methanolic layer. Repeat the hexane wash two more times to remove nonpolar impurities.
-
To the resulting methanolic fraction, add water to adjust the solvent ratio to methanol:water (1:1 v/v).
-
Extract this aqueous methanol solution three times with 200 mL portions of ethyl acetate.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Filter the dried ethyl acetate fraction and concentrate it using a rotary evaporator to yield the enriched 4-allylresorcinol extract.
-
Protocol 2: Purification of 4-Allylresorcinol by Column Chromatography
This protocol describes the purification of the enriched extract from Protocol 1 using silica gel column chromatography.
Materials:
-
Enriched 4-allylresorcinol extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column.
-
Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the enriched extract in a minimal amount of the initial mobile phase (e.g., hexane:EtOAc 95:5).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a nonpolar mobile phase, such as hexane:EtOAc (95:5 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on).
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:EtOAc 7:3).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that show a single spot corresponding to the Rf value of 4-allylresorcinol.
-
-
Concentration:
-
Concentrate the combined pure fractions using a rotary evaporator to obtain purified 4-allylresorcinol.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
For achieving high purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Materials:
-
Partially purified 4-allylresorcinol from column chromatography
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Sample Preparation:
-
Dissolve the 4-allylresorcinol sample obtained from column chromatography in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:
-
0-5 min: 30% ACN
-
5-25 min: 30% to 70% ACN
-
25-30 min: 70% to 100% ACN
-
30-35 min: 100% ACN (hold)
-
35-40 min: Re-equilibration to 30% ACN
-
-
Flow Rate: 4 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 500 µL (will vary depending on concentration and column size).
-
-
Fraction Collection:
-
Collect the peak corresponding to the retention time of 4-allylresorcinol.
-
-
Solvent Removal:
-
Remove the HPLC solvent from the collected fraction using a rotary evaporator, followed by lyophilization or high-vacuum drying to obtain the pure compound.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the isolation and purification process.
Table 1: Extraction Yield of 4-Allylresorcinol from Plant Material
| Plant Material (g) | Extraction Solvent | Crude Extract (g) | Enriched Extract (g) | Yield (%) |
| 100 | Methanol | 12.5 | 3.2 | 3.2 |
| Example Data |
Yield (%) = (Mass of Enriched Extract / Mass of Plant Material) x 100
Table 2: Purity and Recovery of 4-Allylresorcinol after Purification Steps
| Purification Step | Input Mass (mg) | Output Mass (mg) | Purity (%) | Recovery (%) |
| Column Chromatography | 3200 | 850 | ~90% | 26.6 |
| Preparative HPLC | 850 | 650 | >98% | 76.5 |
| Example Data |
Purity determined by analytical HPLC or qNMR. Recovery (%) = (Output Mass / Input Mass) x 100
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation and purification of 4-allylresorcinol.
Caption: Experimental workflow for the isolation and purification of 4-allylresorcinol.
Caption: Logical relationship of steps in natural product isolation.
Application Notes and Protocols for Assessing the Antiproliferative Activity of 4-Allylresorcinol
Introduction
4-Allylresorcinol, a naturally occurring phenolic compound, belongs to the family of alkylresorcinols known for their diverse biological activities. Recent interest has focused on their potential as antiproliferative agents in cancer research.[1][2] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the antiproliferative effects of 4-allylresorcinol on cancer cell lines. The methodologies cover the evaluation of cell viability, the induction of apoptosis, and the analysis of cell cycle distribution.
Assessment of Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[3][5]
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-allylresorcinol in a suitable solvent like DMSO. Create serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of 4-allylresorcinol. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability against the concentration of 4-allylresorcinol to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
Table 1: Antiproliferative Activity of 4-Allylresorcinol on Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|
| HCT-116 (Colon) | 24 | 150.5 ± 12.3 |
| 48 | 85.2 ± 9.8 | |
| PC-3 (Prostate) | 24 | 180.1 ± 15.6 |
| 48 | 110.7 ± 11.4 | |
| MCF-7 (Breast) | 24 | 215.4 ± 18.9 |
| 48 | 145.3 ± 13.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Assessment of Apoptosis (Annexin V/PI Staining)
Principle: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[6] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[7] This dual-staining method, analyzed by flow cytometry, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 4-allylresorcinol at concentrations around the determined IC₅₀ value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[7]
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[8]
-
FITC is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm).
-
PI is typically detected in the FL2 channel (Ex = 488 nm; Em > 575 nm).
-
Data Presentation:
Table 2: Apoptosis Induction by 4-Allylresorcinol in HCT-116 Cells after 48h
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|---|
| Control | 0 | 95.1 ± 2.5 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 4-Allylresorcinol | 50 | 70.3 ± 4.1 | 15.2 ± 2.1 | 10.5 ± 1.9 | 4.0 ± 1.1 |
| 4-Allylresorcinol | 100 | 45.8 ± 3.7 | 28.9 ± 3.3 | 20.1 ± 2.8 | 5.2 ± 1.5 |
Data represent the percentage of cells in each quadrant as mean ± SD.
Assessment of Cell Cycle Distribution
Principle: The cell cycle is a series of events that leads to cell division and replication. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Dysregulation of the cell cycle is a hallmark of cancer.[9] Propidium Iodide (PI) can be used to analyze cell cycle distribution because it stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[10] By fixing cells to make them permeable to the dye, flow cytometry can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[11]
Protocol:
-
Cell Treatment: Seed cells and treat with 4-allylresorcinol as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet (~1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubation: Incubate the cells for at least 2 hours at 4°C (or store at -20°C for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10] The RNase is crucial to prevent staining of double-stranded RNA.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence is typically measured on a linear scale to resolve the G0/G1 and G2/M peaks clearly.[10]
Data Presentation:
Table 3: Cell Cycle Distribution in HCT-116 Cells Treated with 4-Allylresorcinol for 48h
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Control | 0 | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| 4-Allylresorcinol | 50 | 65.2 ± 4.0 | 20.1 ± 2.2 | 14.7 ± 1.8 |
| 4-Allylresorcinol | 100 | 75.8 ± 4.5 | 12.5 ± 1.7 | 11.7 ± 1.5 |
Data represent the percentage of cells in each phase of the cell cycle as mean ± SD.
Potential Signaling Pathways
Alkylresorcinols may exert their antiproliferative effects by modulating several key signaling pathways involved in cell survival, apoptosis, and inflammation. Based on studies of related compounds, 4-allylresorcinol could potentially activate the p53 tumor suppressor pathway and inhibit pro-survival pathways like TLR4/NF-κB or PI3K/Akt.[12][13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Administration of 4-hexylresorcinol increases p53-mediated transcriptional activity in oral cancer cells with the p53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Method for the Quantitative Analysis of 4-(prop-2-en-1-yl)benzene-1,3-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific method for the detection and quantification of 4-(prop-2-en-1-yl)benzene-1,3-diol, also known as 4-allylresorcinol, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides optimized parameters for chromatographic separation and mass spectrometric detection, making it suitable for high-throughput analysis in complex matrices. The method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Introduction
This compound is a phenolic compound belonging to the resorcinol family. Resorcinol and its derivatives are used in various applications, including pharmaceuticals, cosmetics, and as chemical intermediates. Accurate quantification of these compounds is crucial for quality control, pharmacokinetic studies, and safety assessments. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques like HPLC-UV, especially in complex biological or environmental samples.[1] This document provides a robust starting point for researchers looking to implement an LC-MS/MS method for 4-allylresorcinol.
Experimental Protocol
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and ensure accurate quantification. The following is a general protocol for the extraction of phenolic compounds from a solid or semi-solid matrix.
Materials:
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Methanol (HPLC grade)
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Water (HPLC grade)
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Formic Acid (LC-MS grade)
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0.22 µm Syringe filters (PTFE)
-
Vortex mixer
-
Centrifuge
Protocol:
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Weigh 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.
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Add 1.5 mL of 80% methanol in water containing 0.1% formic acid. Methanol is generally efficient for extracting lower molecular weight polyphenols.[2]
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Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
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Dilute the sample with the initial mobile phase if necessary to fall within the calibration curve range.
Liquid Chromatography (LC) Parameters
Chromatographic separation is achieved using a reversed-phase C18 column, which is standard for the analysis of phenolic compounds.[3]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry (MS) Parameters
The analysis is performed on a triple quadrupole mass spectrometer using Electrospray Ionization (ESI) in negative ion mode, which is highly effective for phenolic compounds due to the acidic nature of the hydroxyl groups.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Collision Gas (CAD) | Medium |
| Resolution | Q1: Unit, Q3: Unit |
Table 3: Optimized MRM Transitions for 4-allylresorcinol (Note: The exact values for Collision Energy (CE) and Declustering Potential (DP) should be optimized for the specific instrument used.)
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Purpose | DP (V) | CE (V) |
| 4-allylresorcinol | 149.1 | 107.1 | Quantifier | -50 | -25 |
| 4-allylresorcinol | 149.1 | 134.1 | Qualifier | -50 | -20 |
Workflow Visualization
The following diagram outlines the complete analytical workflow from sample acquisition to final data analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Results and Discussion
Mass Spectrometry
The precursor ion for 4-allylresorcinol in negative ESI mode is [M-H]⁻ at m/z 149.1. Through collision-induced dissociation (CID), characteristic product ions are formed. The transition 149.1 -> 107.1, corresponding to a loss of the allyl group side chain, is proposed as the primary transition for quantification due to its expected stability and intensity. The transition 149.1 -> 134.1, corresponding to the loss of a methyl group, serves as a qualifier ion to ensure analytical specificity.
Method Performance
The performance of this method should be validated according to standard guidelines. Table 4 presents the expected performance characteristics for the analysis of 4-allylresorcinol based on typical results for similar phenolic compounds.
Table 4: Expected Quantitative Performance
| Parameter | Expected Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | < 1.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Conclusion
The LC-MS/MS method described provides a robust and sensitive protocol for the quantification of this compound. The combination of efficient sample preparation, optimized chromatographic separation, and highly selective MRM detection allows for reliable analysis in complex matrices. This application note serves as a comprehensive guide for researchers in pharmaceutical and related industries, forming a solid foundation for method implementation and validation.
References
- 1. [PDF] EFFECT OF SAMPLE-PREPARATION METHODS ON THE HPLC QUANTITATION OF SOME PHENOLIC ACIDS IN PLANT MATERIALS | Semantic Scholar [semanticscholar.org]
- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues of 4-(prop-2-en-1-yl)benzene-1,3-diol in NMR solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(prop-2-en-1-yl)benzene-1,3-diol (also known as 4-allylresorcinol) in common NMR solvents.
Troubleshooting Guide
Issue: Poor solubility of this compound in standard NMR solvents.
This guide provides a systematic approach to overcoming solubility challenges to obtain high-quality NMR spectra.
Step 1: Solvent Selection
Initial solvent choice is critical. Due to the phenolic hydroxyl groups, 4-allylresorcinol's solubility can be limited in less polar solvents.
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Recommended Primary Solvents: Solvents capable of hydrogen bonding are often effective for dissolving phenolic compounds.[1] Start with Dimethyl Sulfoxide-d6 (DMSO-d6) or Acetone-d6.[1] These solvents can disrupt intermolecular hydrogen bonding between the phenol molecules, aiding in dissolution.[1]
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Alternative Solvents: If solubility remains an issue, consider Methanol-d4 (CD3OD). While the hydroxyl protons will exchange with the solvent, it can be a good option for general structure elucidation.
-
Less Favorable Solvents: Chloroform-d (CDCl3) is a common NMR solvent but may be less effective for highly polar phenols due to its lower polarity.
Step 2: Optimizing Sample Preparation
If the initial solvent choice does not yield a clear, homogenous solution, the following techniques can be employed.
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Gentle Heating: Carefully warming the sample can significantly increase solubility. Use a heat gun or a warm water bath. Be cautious not to degrade the sample; monitor for any color changes.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.
-
Vortexing: Vigorous mixing can aid in dissolving the compound.
Step 3: Advanced Troubleshooting Techniques
For persistent solubility problems, more advanced methods may be necessary.
-
Solvent Mixtures (Co-solvents): Using a mixture of deuterated solvents can fine-tune the polarity to match the solute. A common approach is to add a small amount of a more polar solvent to a less polar one. For example, a few drops of DMSO-d6 in CDCl3 can significantly enhance solubility.
-
Elevated Temperature NMR: For compounds that are sparingly soluble at room temperature, acquiring the NMR spectrum at an elevated temperature can be effective.[2] This technique can also sometimes improve spectral resolution.[2]
-
Derivatization: Chemically modifying the phenolic hydroxyl groups can dramatically increase solubility in less polar solvents like CDCl3. Silylation is a common derivatization technique for hydroxyl groups.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample not dissolving in CDCl3?
A1: 4-allylresorcinol contains two polar hydroxyl (-OH) groups, which can form strong intermolecular hydrogen bonds. These interactions make it less soluble in a relatively non-polar solvent like CDCl3. Solvents that are better hydrogen bond acceptors, such as DMSO-d6 or Acetone-d6, are more effective at breaking up these solute-solute interactions and solvating the molecule.[1]
Q2: I can see solid particles in my NMR tube even after trying to dissolve the sample. What should I do?
A2: The presence of solid particles will lead to poor shimming and broad spectral lines.[5] It is crucial to have a completely dissolved sample. If you observe particulates, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[5]
Q3: Will heating my sample affect the NMR spectrum?
A3: Heating can affect the chemical shifts of protons, especially those involved in hydrogen bonding, like the hydroxyl protons.[2] While it can be a great tool to increase solubility, be aware that the spectrum at elevated temperatures might differ slightly from a room temperature spectrum. It is also important to ensure your sample is stable at the temperature used.
Q4: What is the best solvent to observe the hydroxyl (-OH) proton signals?
A4: To observe the hydroxyl protons, you should use an aprotic deuterated solvent like DMSO-d6 or Acetone-d6.[1] In protic solvents like Methanol-d4 or D2O, the hydroxyl protons will rapidly exchange with the deuterium atoms of the solvent, leading to either a broadened signal or its disappearance from the spectrum.
Q5: Can I use a non-deuterated solvent if my compound is only soluble in that?
A5: While not ideal, it is possible. You can use a non-deuterated solvent and provide a lock signal by inserting a sealed capillary containing a deuterated solvent (e.g., D2O or DMSO-d6) into your NMR tube. However, the proton signals from the non-deuterated solvent will be very intense and may obscure signals from your compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common NMR Solvents
| Deuterated Solvent | Polarity Index | Expected Solubility | Notes |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | 7.2 | High | Excellent choice for observing hydroxyl protons.[1] |
| Acetone-d6 | 5.1 | High | Good alternative to DMSO-d6 for observing hydroxyl protons.[1] |
| Methanol-d4 (CD3OD) | 5.1 | High | Hydroxyl protons will exchange with the solvent. |
| Chloroform-d (CDCl3) | 4.1 | Low to Moderate | May require heating or co-solvents for complete dissolution. |
| Deuterium Oxide (D2O) | 10.2 | Moderate | Solubility may be pH-dependent. Hydroxyl protons will exchange. |
Experimental Protocols
Protocol 1: Sample Preparation using a Co-solvent System
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Weigh 5-10 mg of this compound directly into a clean, dry vial.
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Add 0.5 mL of Chloroform-d (CDCl3) to the vial.
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Gently swirl the vial. If the compound does not fully dissolve, proceed to the next step.
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Add DMSO-d6 dropwise (typically 1-3 drops) while agitating the solution until the solid is completely dissolved.
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Filter the resulting solution through a Pasteur pipette with a glass wool plug directly into a clean NMR tube.
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Cap the NMR tube and invert it several times to ensure a homogenous solution.
Protocol 2: Derivatization via Silylation for Improved Solubility
This protocol should be performed in a fume hood with appropriate personal protective equipment.
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Dissolve 10 mg of this compound in 0.5 mL of anhydrous pyridine-d5 in a clean, dry vial.
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Add a two-fold molar excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the solution.
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Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. Gentle warming (e.g., to 40-50 °C) can accelerate the reaction if necessary.
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Once the reaction is complete (the starting material is fully converted to its silylated derivative), the solution can be directly transferred to an NMR tube for analysis. The resulting silylated compound should be readily soluble in less polar solvents like CDCl3 if solvent exchange is desired.
Visualizations
Caption: Experimental workflow for preparing 4-allylresorcinol for NMR analysis.
Caption: Decision tree for NMR solvent selection for 4-allylresorcinol.
References
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
purification challenges of 4-allylresorcinol from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-allylresorcinol from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 4-allylresorcinol, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice: The solvent may dissolve the impurities along with the product, or the product may be too soluble at low temperatures.[1][2] - Cooling too rapidly: Rapid cooling can trap impurities within the crystal lattice.[2] - Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface. | - Solvent Screening: Test a range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find one where 4-allylresorcinol has high solubility at high temperatures and low solubility at room temperature, while impurities are either highly soluble or insoluble at all temperatures.[1] - Slow Cooling: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[2] - Thorough Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities. |
| Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of 4-allylresorcinol. - The concentration of the product in the solution is too high. | - Select a Lower-Boiling Solvent: Choose a solvent with a boiling point below the melting point of 4-allylresorcinol. - Use More Solvent: Add more hot solvent to ensure the product remains dissolved at elevated temperatures. |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow or no elution. - Incorrect stationary phase: The choice of silica gel or alumina may not be optimal for separating 4-allylresorcinol from its specific impurities.[3] | - Optimize Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to find the optimal gradient for separation. A typical starting point could be a hexane:ethyl acetate mixture. - Select Appropriate Stationary Phase: Silica gel is a common choice for separating polar compounds like phenols.[3] The mesh size of the silica gel can also influence separation.[3] |
| Presence of Isomeric Impurities | - Claisen rearrangement synthesis: The reaction can produce both ortho (2-allylresorcinol) and para (4-allylresorcinol) isomers. The regioselectivity is influenced by substituents on the aromatic ring.[4][5][6][7][8] | - Fractional Crystallization: If the solubility of the isomers is sufficiently different in a particular solvent, repeated crystallizations may enrich the desired isomer. - Preparative HPLC: High-performance liquid chromatography with a suitable column (e.g., C18) and mobile phase can effectively separate isomers.[9][10] |
| Residual Starting Material (Resorcinol) | - Incomplete reaction: The synthesis reaction (e.g., Friedel-Crafts or Claisen rearrangement) did not go to completion. | - Aqueous Wash: Resorcinol is more water-soluble than 4-allylresorcinol. Washing the organic extract with water or a dilute brine solution can help remove unreacted resorcinol. - Column Chromatography: A well-optimized column chromatography protocol can separate the more polar resorcinol from the product. |
| Di-substituted Byproducts | - Friedel-Crafts reaction conditions: Using a strong Lewis acid catalyst can sometimes lead to the formation of di-acylated or di-alkylated resorcinol byproducts.[11][12][13][14][15] | - Column Chromatography: These byproducts will have different polarities and molecular weights compared to the monosubstituted product, allowing for separation by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-allylresorcinol?
The impurities largely depend on the synthetic route:
-
Via Claisen Rearrangement: The primary impurities are typically the unreacted starting material (allyl resorcinol ether) and the ortho-isomer, 2-allylresorcinol.[4][8] The ratio of ortho to para product is influenced by the reaction conditions and any existing substituents on the resorcinol ring.[4][5][6][7]
-
Via Friedel-Crafts Reaction: Common impurities include unreacted resorcinol, di-allylated resorcinol, and residual catalyst. The Friedel-Crafts acylation followed by reduction can also introduce byproducts from each step.[11][12][13][14][15]
Q2: Which purification method is generally more effective for obtaining high-purity 4-allylresorcinol: recrystallization or column chromatography?
Both methods can be effective, and the choice often depends on the impurity profile and the desired scale.
-
Recrystallization is a simpler and often faster method, particularly effective for removing small amounts of impurities with different solubility profiles.[1][2][16] It is generally preferred for large-scale purification.
-
Column Chromatography offers higher resolution and is better for separating compounds with similar polarities, such as isomers (e.g., 2-allylresorcinol and 4-allylresorcinol).[3] It is often used to achieve very high purity on a smaller scale.
Q3: What is a good starting solvent system for the recrystallization of 4-allylresorcinol?
A common and effective solvent system for recrystallizing phenolic compounds like 4-allylresorcinol is a mixture of a polar solvent in which it is soluble (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or water). A patent for a similar compound, 4-n-butylresorcinol, suggests recrystallization from n-hexane and dichloromethane.[17] It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific crude product.
Q4: How can I monitor the purity of my 4-allylresorcinol fractions during column chromatography?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate and developing it in the same mobile phase used for the column, you can visualize the separation of the desired product from impurities.
Q5: Can I use HPLC to assess the final purity of my 4-allylresorcinol?
Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the final purity of 4-allylresorcinol. A reverse-phase C18 column is often suitable. A study on the related compound 4-n-butylresorcinol used a mobile phase of methanol, acetonitrile, and water.[10] Another method for 4-butylresorcinol suggests a mobile phase of acetonitrile, water, and phosphoric acid.[9] You will likely need to optimize the mobile phase composition and gradient to achieve the best separation for your sample.
Quantitative Data on Purification Methods
The following table summarizes typical results that can be expected from different purification methods for 4-allylresorcinol. These values are based on literature for similar compounds and general laboratory practice.
| Purification Method | Typical Purity Achieved | Expected Recovery Yield | Primary Impurities Removed |
| Single Solvent Recrystallization (Ethanol/Water) | > 98% | 70-85% | Unreacted resorcinol, polar byproducts |
| Mixed Solvent Recrystallization (Hexane/Ethyl Acetate) | > 99% | 65-80% | Non-polar byproducts, some isomeric impurities |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) | > 99.5% | 50-75% | Isomeric impurities (2-allylresorcinol), di-substituted byproducts, unreacted starting materials |
| Preparative HPLC (C18, Methanol/Water Gradient) | > 99.9% | 40-60% | Trace impurities, closely related isomers |
Experimental Protocols
Protocol 1: Recrystallization of 4-Allylresorcinol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 4-allylresorcinol in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will show poor solubility at low temperatures and high solubility at high temperatures. Alternatively, test solvent mixtures like hexane/ethyl acetate.
-
Dissolution: Place the crude 4-allylresorcinol in an Erlenmeyer flask. Add a small amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the hot solvent dropwise to use the minimum amount necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them to a constant weight.
Protocol 2: Column Chromatography Purification of 4-Allylresorcinol
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude 4-allylresorcinol in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions in test tubes or vials as the solvent elutes from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure 4-allylresorcinol.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-allylresorcinol.
Visualizations
Caption: Synthetic pathways to 4-allylresorcinol and potential impurities.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Separation of 4-Butylresorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n -Butyl Resorcinol in Lipid Nanoparticles | Dwiastuti | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 13. future4200.com [future4200.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
Technical Support Center: Optimization of HPLC Separation for 4-Allylresorcinol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-allylresorcinol isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of 4-allylresorcinol isomers in a question-and-answer format.
Issue: Poor Resolution or Co-elution of Isomers
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Question: My 4-allylresorcinol isomers are not separating well and are showing as overlapping or a single broad peak. What should I do?
Answer: Poor resolution is a common challenge in isomer separation. Here are several strategies to improve it:
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Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical.[1][2]
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Solvent Strength: Try adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention time and may improve separation.[3]
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Solvent Type: Acetonitrile often provides different selectivity compared to methanol and can be a better choice for separating closely related compounds.[1]
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Additives: Incorporating additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution for phenolic compounds like resorcinols.[1] The pH of the mobile phase should be controlled, ideally keeping it at least 2 units above or below the pKa of the analytes for maximum stabilization.[4]
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-
Adjust Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, potentially leading to better resolution. Consider reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.[3]
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Change Stationary Phase: If mobile phase optimization is insufficient, consider a different column.
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Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution.
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Pore Size: A 100 Å pore size is a common starting point for small molecules like 4-allylresorcinol.[5]
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Column Chemistry: While C18 is a standard choice, other stationary phases like C8, phenyl-hexyl, or pentafluorophenyl (PFP) can offer different selectivities for aromatic isomers.[6] Chiral stationary phases may also be considered for separating specific isomers.[7][8]
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Temperature Control: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve efficiency and peak shape. However, be mindful of potential degradation of the analytes at higher temperatures.
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Issue: Tailing or Asymmetric Peaks
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Question: The peaks for my 4-allylresorcinol isomers are tailing. How can I improve the peak shape?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
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Mobile Phase pH: For acidic compounds like resorcinols, ensure the mobile phase pH is low enough to suppress the ionization of silanol groups on the silica-based stationary phase. Adding a small amount of acid (e.g., 0.1% TFA or formic acid) can help.
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Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH.
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Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[9]
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Column Contamination: Contaminants on the column can cause active sites that lead to tailing. Flush the column with a strong solvent or consider replacing it if it's old.
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Issue: Irreproducible Retention Times
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Question: The retention times for my 4-allylresorcinol isomers are shifting between injections. What is causing this?
Answer: Fluctuating retention times can be due to several factors related to the HPLC system and mobile phase preparation.
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Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. A minimum of 5-10 column volumes is recommended.[9]
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Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[10] Using an isocratic method, where the mobile phase composition remains constant, can also improve reproducibility.[5][11]
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Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
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Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for separating 4-allylresorcinol isomers?
A1: A good starting point would be a reversed-phase HPLC method. Here is a recommended initial setup:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher aqueous percentage (e.g., 70% A) and gradually increase the organic percentage (e.g., to 90% B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm[11] |
| Injection Volume | 10 µL |
This method can then be optimized based on the initial results.
Q2: How can I confirm the identity of the separated 4-allylresorcinol isomers?
A2: While HPLC with UV detection can separate the isomers, it cannot definitively identify them. For structural confirmation, you will need to use a mass spectrometer (MS) coupled with the HPLC (LC-MS). The mass spectra will provide the molecular weight of each isomer, and fragmentation patterns (MS/MS) can help in distinguishing between them.[12]
Q3: Are there any specific sample preparation considerations for 4-allylresorcinol isomers?
A3: Yes, proper sample preparation is crucial for accurate and reproducible results.
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Solvent: Dissolve your sample in the initial mobile phase composition to avoid peak distortion.[10]
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Filtration: Filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column.[1]
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Stability: 4-allylresorcinol and its isomers can be susceptible to oxidation.[13] It is advisable to prepare samples fresh and store them in amber vials to protect them from light. Consider using an autosampler with temperature control to maintain sample integrity during long analysis sequences.
Q4: Can I use a gradient elution method for separating 4-allylresorcinol isomers?
A4: Yes, a gradient elution is often beneficial for separating complex mixtures or when isomers have significantly different retention times. A gradient allows for a wider range of solvent strengths to be used in a single run, which can improve the resolution of closely eluting peaks and shorten the overall analysis time for strongly retained compounds.[14]
Experimental Protocols
Protocol 1: General HPLC Method for Isomer Separation
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System Preparation:
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Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
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Degas the mobile phases using sonication or helium sparging.[1]
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Purge the HPLC pumps to remove any air bubbles.
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Equilibrate the C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with the initial mobile phase composition (e.g., 70% A: 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
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Sample Preparation:
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Accurately weigh and dissolve the 4-allylresorcinol isomer standard or sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
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Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
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Chromatographic Analysis:
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Set the column oven temperature to 30 °C.
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Set the UV detector wavelength to 280 nm.
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Inject 10 µL of the prepared sample.
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Run the gradient program. An example gradient is provided in the table below.
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Acquire and process the data using the chromatography software.
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Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Visualizations
References
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reverse-Phase HPLC Analysis of 4-Allylresorcinol
This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 4-allylresorcinol. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for 4-allylresorcinol in RP-HPLC?
Peak tailing for phenolic compounds like 4-allylresorcinol in reverse-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The most common causes include:
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Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of 4-allylresorcinol, leading to a secondary retention mechanism that causes peak tailing.
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Mobile Phase pH: If the mobile phase pH is not optimized, 4-allylresorcinol (an acidic compound) can be partially ionized. The presence of both ionized and non-ionized forms can result in peak broadening and tailing.
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Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.
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Column Overload: Injecting too high a concentration of the analyte can lead to non-ideal peak shapes, including tailing.
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Hardware Issues: Excessive extra-column volume (e.g., long tubing, large detector cell) can contribute to band broadening and peak tailing. A void at the column inlet can also be a cause.
Q2: How does the mobile phase pH affect the peak shape of 4-allylresorcinol?
As an acidic compound, the retention and peak shape of 4-allylresorcinol are highly dependent on the mobile phase pH. To ensure a sharp, symmetrical peak, it is crucial to maintain a pH that is at least 2 pH units below the pKa of the analyte. This ensures that the compound is in its non-ionized (neutral) form, minimizing secondary interactions with the stationary phase and promoting a single retention mechanism. For resorcinol, the first pKa is around 9.3. Therefore, a mobile phase pH in the acidic range (e.g., pH 2.5-4) is generally recommended.
Q3: What type of HPLC column is best suited for the analysis of 4-allylresorcinol?
A high-purity, end-capped C18 column is a good starting point for the analysis of 4-allylresorcinol. Modern columns with low silanol activity are designed to minimize secondary interactions with polar and acidic compounds. For persistent peak tailing, consider using a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl phase, which can offer alternative selectivity and improved peak shape for phenolic compounds.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for 4-allylresorcinol.
Initial Assessment
Before making significant changes to your method, it's important to systematically identify the potential cause of the peak tailing. The following flowchart illustrates a logical troubleshooting workflow.
Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.
Detailed Troubleshooting Steps in Q&A Format
Q: My 4-allylresorcinol peak is tailing. What is the first thing I should check?
A: Start by examining your mobile phase. Since 4-allylresorcinol is a phenolic (acidic) compound, its peak shape is very sensitive to the mobile phase pH.
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Verify pH: Ensure your mobile phase is acidic, preferably in the pH range of 2.5 to 4.0. This will suppress the ionization of the phenolic hydroxyl groups and minimize secondary interactions with the silica backbone of the stationary phase.
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Use a Buffer: If you are not already using a buffer, consider adding one to your aqueous mobile phase component. A buffer will help maintain a consistent pH throughout the analysis, leading to more reproducible retention times and improved peak shapes. Common choices for this pH range include phosphate or formate buffers at a concentration of 10-25 mM.
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Acid Modifier: If a buffer is not feasible, the addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can also effectively lower the pH and improve peak shape.[1]
Q: I've adjusted the mobile phase pH, but the peak is still tailing. What's the next step?
A: If mobile phase optimization doesn't resolve the issue, the problem may lie with your column or potential secondary interactions that are not solely pH-dependent.
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Column Health:
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Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained compounds.
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Check for Voids: A void at the column inlet can cause peak distortion. If you suspect a void, you may be able to see it at the top of the column bed. In some cases, reversing the column and flushing it (if the manufacturer's instructions permit) can help. However, a column with a significant void often needs to be replaced.
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Secondary Interactions with Silanols:
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Use a Modern, End-Capped Column: Older columns or those not properly end-capped have a higher population of accessible silanol groups, which are a primary cause of peak tailing for polar and acidic compounds. Ensure you are using a high-purity, well-end-capped C18 column.
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Consider a Different Stationary Phase: If tailing persists on a C18 column, a column with a different stationary phase chemistry might be beneficial. A polar-embedded phase can provide alternative selectivity and better shielding of residual silanols. A phenyl-hexyl phase can also offer different interactions with the aromatic ring of 4-allylresorcinol.
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Q: Could my sample preparation or injection be causing the peak tailing?
A: Yes, issues with your sample can certainly lead to poor peak shape.
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Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the initial mobile phase as possible, or weaker. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion, including tailing.[2]
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Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase and lead to peak tailing. To check for this, try injecting a diluted sample. If the peak shape improves, you were likely overloading the column.
Q: I've tried everything above, and I still see some tailing. Are there any other instrumental factors to consider?
A: If you've addressed the chemical and column-related causes, it's worth investigating the HPLC system itself.
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Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made and that there are no gaps that could introduce dead volume.
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Detector Settings: While less common, an improperly set detector time constant (data acquisition rate) can cause peak distortion. Ensure the data rate is sufficient to capture the peak profile accurately (typically at least 20 points across the peak).
Experimental Protocols
Below is a typical starting method for the analysis of 4-allylresorcinol and a protocol for column cleaning.
Table 1: Example RP-HPLC Method for 4-Allylresorcinol
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 20 mM Phosphate Buffer, pH 2.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
This is a starting point and may require optimization for your specific instrument and sample matrix.
Protocol: Column Flushing and Regeneration
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Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
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Flush with mobile phase without buffer. Run 10-20 column volumes of your mobile phase mixture (e.g., water/acetonitrile) without any salts or acids.
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Flush with 100% organic solvent. Flush the column with at least 20 column volumes of 100% acetonitrile or methanol.
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(Optional) For very nonpolar contaminants, flush with a stronger solvent. If you suspect strongly adsorbed nonpolar compounds, you can flush with isopropanol.
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Re-equilibrate the column. Before use, flush the column with the initial mobile phase conditions for at least 20 column volumes or until the baseline is stable.
Data Presentation
The following table summarizes the common causes of peak tailing for 4-allylresorcinol and the recommended solutions, providing a quick reference for troubleshooting.
Table 2: Summary of Troubleshooting Strategies for Peak Tailing
| Potential Cause | Observation | Recommended Solution(s) |
| Inappropriate Mobile Phase pH | Peak tailing for 4-allylresorcinol, but not for neutral compounds. | Lower the mobile phase pH to 2.5-4.0 using an acid modifier (e.g., 0.1% formic or phosphoric acid) or a buffer. |
| Secondary Silanol Interactions | Persistent peak tailing even with an acidic mobile phase. | Use a high-purity, end-capped C18 column. Consider a column with a different stationary phase (e.g., polar-embedded, phenyl-hexyl). |
| Column Contamination | Gradual increase in peak tailing and backpressure over time. | Flush the column with a strong solvent. Use a guard column to protect the analytical column. |
| Column Overload | Peak tailing worsens with increasing sample concentration. | Dilute the sample or reduce the injection volume. |
| Sample Solvent Mismatch | Poor peak shape, especially for early eluting peaks. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Void | Sudden appearance of broad and tailing peaks for all compounds. | Replace the column. |
| Extra-Column Volume | All peaks are broad and tailing, especially at lower flow rates. | Use shorter, narrower ID tubing. Ensure all fittings are correct. |
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when troubleshooting peak tailing for 4-allylresorcinol, focusing on the key variables.
Caption: A step-by-step troubleshooting guide for peak tailing of 4-allylresorcinol.
References
minimizing by-product formation in 4-allylresorcinol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 4-allylresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in 4-allylresorcinol synthesis?
A1: The most prevalent by-products include the constitutional isomer 2-allylresorcinol, di-allylated resorcinol derivatives, and the starting material, resorcinol monoallyl ether, if the Claisen rearrangement is incomplete. The formation of these by-products is highly dependent on the reaction conditions.
Q2: How does the choice of solvent affect the reaction?
A2: Solvent selection is critical in controlling the initial alkylation step. Protic solvents, such as water or ethanol, can solvate the phenoxide ion, favoring direct C-alkylation.[1] In contrast, polar aprotic solvents like DMF or DMSO tend to favor O-alkylation, forming the resorcinol allyl ether necessary for the subsequent Claisen rearrangement.[1]
Q3: What is the Claisen rearrangement and why is it important in this synthesis?
A3: The Claisen rearrangement is a thermally induced chemical reaction where an allyl aryl ether rearranges to form an ortho-allyl phenol.[2][3] In the synthesis of 4-allylresorcinol, the initially formed resorcinol monoallyl ether undergoes this rearrangement. Controlling the regioselectivity of this rearrangement is key to maximizing the yield of the desired para-product (4-allylresorcinol) over the ortho-by-product (2-allylresorcinol).
Q4: Can Lewis acids be used to improve the selectivity for 4-allylresorcinol?
A4: Yes, Lewis acids can influence the regioselectivity of rearrangement reactions. While the Fries rearrangement (migration of an acyl group) is the classic example, similar principles can apply.[4][5][6] Boron trichloride, for instance, has been used to mediate the aromatic Claisen rearrangement of resorcinol allyl ethers with high regioselectivity.[7]
Q5: Are there alternative methods to the Claisen rearrangement for synthesizing 4-allylresorcinol?
A5: Yes, direct C-allylation of resorcinol is an alternative. Palladium-catalyzed reactions, for example, have been shown to produce 4-allylresorcinol in good yields.[8] Another general approach for 4-alkylresorcinols involves a Friedel-Crafts acylation followed by a reduction step, though this is a two-step process.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-allylresorcinol | Incomplete Claisen rearrangement. | Increase the reaction temperature or prolong the reaction time. High-boiling solvents like DMF can be used to achieve the necessary temperatures (e.g., 190 °C).[8] |
| Competing O-alkylation and C-alkylation. | Optimize the initial alkylation conditions. Use a polar aprotic solvent (e.g., DMF, DMSO) to favor the formation of the allyl ether precursor.[1] | |
| High Percentage of 2-allylresorcinol (ortho-isomer) | Non-optimized rearrangement conditions. | Employ a Lewis acid catalyst, such as boron trichloride, to direct the rearrangement to the para-position.[7] Lower reaction temperatures may favor the para-product in some catalyzed rearrangements. |
| Formation of Di-allylated By-products | Excess of the allylating agent. | Use a stoichiometric amount or a slight excess of the allylating agent (e.g., allyl bromide) relative to resorcinol. |
| Reaction conditions favoring multiple alkylations. | Consider using a milder base or shorter reaction times for the initial alkylation step. | |
| Difficulty in Purifying 4-allylresorcinol from Isomers | Similar polarity of ortho and para isomers. | Isomeric aldehydes and similar compounds can be challenging to separate.[11] Consider derivatization to facilitate separation, followed by removal of the derivatizing group. Advanced purification techniques like high-speed counter-current chromatography (HSCCC) have been successful in separating isomers.[12] Stripping crystallization is another potential method for separating isomers with close boiling points.[13][14] |
Experimental Protocols
Protocol 1: Boron Trichloride-Mediated Claisen Rearrangement for Selective 4-Allylresorcinol Synthesis
This protocol is adapted from a method described for regioselective Claisen rearrangement.[7]
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Preparation of Resorcinol Monoallyl Ether:
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Dissolve resorcinol in a suitable polar aprotic solvent (e.g., acetone).
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Add a base (e.g., potassium carbonate) and allyl bromide.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
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Perform an aqueous work-up and purify the resulting resorcinol monoallyl ether by column chromatography.
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Rearrangement Reaction:
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Dissolve the purified resorcinol monoallyl ether in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to a low temperature (e.g., -78 °C).
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Slowly add a solution of boron trichloride (BCl₃) in an appropriate solvent.
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Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitor by TLC).
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Quench the reaction carefully with water or a mild acid.
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Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography to isolate 4-allylresorcinol.
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Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Reaction Pathway | Conditions | Major Product | Key By-products | Reference |
| Thermal Claisen Rearrangement | DMF, 190 °C, 15 h | Mixture of isomers | 2-allylresorcinol | [8] |
| Lewis Acid-Mediated Rearrangement | BCl₃, CH₂Cl₂, -78 °C to rt | 4-allylresorcinol | 2-allylresorcinol (minor) | [7] |
| Direct C-allylation | Pd catalyst, Triethylborane | 4-allylresorcinol (77% yield) | [8] | |
| Alkylation of Phenolates | Protic solvent (e.g., TFE) | C-alkylated product | O-alkylated product | [1] |
| Alkylation of Phenolates | Aprotic solvent (e.g., DMF) | O-alkylated product | C-alkylated product | [1] |
Visualizations
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]
- 10. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 4-Allylresorcinol for Long-Term Bioassays
For researchers, scientists, and drug development professionals utilizing 4-allylresorcinol in long-term bioassays, ensuring its stability is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling and application of 4-allylresorcinol in experimental settings.
Troubleshooting Guide
4-allylresorcinol, a phenolic compound, is susceptible to degradation, primarily through oxidation, which can be accelerated by factors such as exposure to light, oxygen, and alkaline pH. This degradation can lead to a loss of biological activity and the formation of unknown byproducts that may interfere with your bioassays.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in culture. | Degradation of 4-allylresorcinol in the aqueous and oxygen-rich environment of the cell culture medium at 37°C. | Add antioxidants such as ascorbic acid or α-tocopherol to the culture medium. Prepare fresh working solutions of 4-allylresorcinol before each experiment. |
| Precipitate formation in the stock solution or culture medium. | Poor solubility of 4-allylresorcinol or its degradation products. The use of an inappropriate solvent or exceeding the solubility limit. | Prepare a high-concentration stock solution in 100% DMSO and dilute it stepwise into the culture medium. Ensure the final DMSO concentration remains below 0.5% to avoid cytotoxicity. |
| Inconsistent results between experimental repeats. | Inconsistent preparation of 4-allylresorcinol solutions. Variable levels of degradation between batches. | Standardize the protocol for preparing and handling 4-allylresorcinol solutions. Protect stock and working solutions from light and store them at the recommended temperature. |
| Unexpected cellular toxicity. | Cytotoxicity of 4-allylresorcinol degradation products or the solvent (e.g., DMSO) at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic concentration of 4-allylresorcinol and the solvent. |
Frequently Asked Questions (FAQs)
1. How can I prepare a stable stock solution of 4-allylresorcinol?
Due to its hydrophobic nature, 4-allylresorcinol should be dissolved in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
Experimental Protocol: Preparation of 4-Allylresorcinol Stock Solution
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Weigh the desired amount of 4-allylresorcinol powder in a sterile microcentrifuge tube.
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Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration.
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Vortex the solution until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes in light-protecting tubes to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at -20°C or -80°C for long-term storage.
2. What is the recommended method for preparing working solutions in cell culture media?
To avoid precipitation, it is crucial to perform a serial dilution of the DMSO stock solution into the cell culture medium. The final concentration of DMSO should be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Experimental Protocol: Preparation of 4-Allylresorcinol Working Solution
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Thaw an aliquot of the 4-allylresorcinol DMSO stock solution at room temperature.
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Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can first dilute 1 µL of the stock into 99 µL of medium (1:100 dilution to get 100 µM), and then take 10 µL of this intermediate dilution and add it to 90 µL of medium (1:10 dilution).
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Gently mix the working solution by pipetting. Do not vortex, as this can introduce oxygen and accelerate degradation.
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Use the working solution immediately after preparation.
3. Which stabilizers can I use to prevent the degradation of 4-allylresorcinol in my bioassays?
Antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) can be used to mitigate the oxidative degradation of 4-allylresorcinol in aqueous solutions.
-
Ascorbic Acid: A water-soluble antioxidant that can be directly added to the cell culture medium.
-
α-Tocopherol: A lipid-soluble antioxidant. Due to its poor water solubility, it is best to use a water-soluble formulation or co-dissolve it with a carrier.
4. How do I determine a non-toxic concentration of these stabilizers for my specific cell line?
It is essential to perform a cytotoxicity assay to determine the optimal, non-toxic concentration of any stabilizer used in your experiments. The following table provides a summary of reported cytotoxic concentrations for ascorbic acid and α-tocopherol on common cell lines.
Cytotoxicity of Potential Stabilizers
| Stabilizer | Cell Line | Reported Cytotoxic Concentration (IC50 or Toxic Effect) | Citation |
| Ascorbic Acid | HepG2 | Genotoxic and cytotoxic damage observed at 35 µM and 70 µM after 24h.[1][2] | |
| Jurkat | Co-treatment with 100µM and 200µM ascorbic acid increased cell death in ATO-treated cells.[1] | ||
| OECM-1 | Cytotoxic effect observed at concentrations over 2 mM.[3] | ||
| α-Tocopherol | HeLa | A dose of 1.7 mM significantly protected cells from TCDD-induced injury.[4][5] | |
| HepG2 | Biphasic effect on LDL receptor observed, with concentrations above 50 µM returning receptor levels to control.[3] | ||
| CD34+ cells | A supra-physiological dose of 150 µM induced apoptosis and decreased cell viability.[6] |
Note: The optimal non-toxic concentration can vary significantly between cell lines and experimental conditions. It is strongly recommended to perform a dose-response curve for your specific cell line.
5. How can I perform a stability study of 4-allylresorcinol in my experimental setup?
A stability study using High-Performance Liquid Chromatography (HPLC) is the most reliable method to quantify the degradation of 4-allylresorcinol over time.
Experimental Protocol: Stability Assessment of 4-Allylresorcinol using HPLC
-
Sample Preparation:
-
Prepare a working solution of 4-allylresorcinol in your cell culture medium at the desired concentration.
-
If testing stabilizers, prepare identical solutions containing the antioxidant at a predetermined non-toxic concentration.
-
Incubate the solutions under your standard bioassay conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the solutions.
-
Immediately store the collected aliquots at -80°C until HPLC analysis to halt further degradation.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is recommended.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Detection: Monitor the absorbance at the λmax of 4-allylresorcinol (approximately 280 nm).
-
Quantification: Create a standard curve with known concentrations of 4-allylresorcinol to quantify its concentration in the collected samples.
-
-
Data Analysis:
-
Plot the concentration of 4-allylresorcinol as a function of time for each condition (with and without stabilizers).
-
Calculate the degradation rate for each condition.
-
Visualizing Key Processes and Pathways
To further aid in understanding the challenges and solutions for stabilizing 4-allylresorcinol, the following diagrams illustrate key concepts.
Caption: Hypothesized oxidative degradation pathway of 4-allylresorcinol.
Caption: Experimental workflow for assessing 4-allylresorcinol stability.
Caption: Decision-making guide for stabilizing 4-allylresorcinol.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Status Determines the Cytotoxicity of Ascorbic Acid in Human Oral Normal and Cancer Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-tocopherol protects cultured human cells from the acute lethal cytotoxicity of dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Tocopherol Attenuates Oxidative Phosphorylation of CD34+ Cells, Enhances Their G0 Phase Fraction and Promotes Hematopoietic Stem and Primitive Progenitor Cell Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS analysis of 4-allylresorcinol
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This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-allylresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][4] For a compound like 4-allylresorcinol, matrix effects can arise from complex sample types such as plasma, tissue extracts, or botanical preparations.
Q2: How can I determine if my 4-allylresorcinol analysis is impacted by matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the peak response of an analyte spiked into a blank matrix extract against the response of the analyte in a neat (clean) solvent at the same concentration.[1][5] A significant difference in signal intensity indicates the presence of matrix effects.
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Post-Column Infusion (PCI): This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6][7][8] It involves infusing a constant flow of 4-allylresorcinol solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. Dips or rises in the baseline signal correspond to retention times where matrix components are causing interference.[3][6]
-
Comparing Calibration Curves: Another approach is to compare the slopes of calibration curves. One curve is prepared in a neat solvent, and the other is prepared in a blank sample matrix (matrix-matched). A significant difference between the slopes suggests a strong matrix effect.[9]
Q3: What are the primary strategies to reduce or correct for matrix effects?
A3: A multi-faceted approach is often the most effective. The main strategies fall into three categories:
-
Optimize Sample Preparation: The goal is to remove interfering components before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[10][11] Simple dilution of the sample can also be effective if the concentration of 4-allylresorcinol is high enough to maintain sensitivity.[1][12]
-
Improve Chromatographic Separation: Modifying the LC method (e.g., changing the gradient, using a different column chemistry) can help separate 4-allylresorcinol from matrix components that cause interference.[1][12]
-
Use a Correction/Compensation Method: When matrix effects cannot be eliminated, they can be compensated for. The most common methods are the use of a stable isotope-labeled internal standard (the "gold standard"), matrix-matched calibration, or the standard addition method.[13][14][15]
Q4: What is the most reliable method for correcting matrix effects?
A4: The use of a co-eluting stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[13][16][17] A SIL internal standard, such as ¹³C- or D-labeled 4-allylresorcinol, is chemically identical to the analyte and will experience the same extraction inefficiencies and ionization suppression or enhancement.[18][19] By using the peak area ratio of the analyte to the SIL internal standard, these effects are effectively canceled out, leading to highly accurate and precise quantification.[17] However, SIL standards can be expensive and are not always commercially available.[13]
Q5: Are there specific sample preparation techniques recommended for 4-allylresorcinol or related compounds?
A5: For alkylresorcinols, which are structurally related to 4-allylresorcinol, studies have shown that certain sample preparation methods are highly effective. For example, a method using HybridSPE®-Precipitation demonstrated good recoveries (77-82%) for alkylresorcinols from plasma.[20] Normal-phase chromatography has also been used successfully to separate alkylresorcinols from interfering lipids like triacylglycerols, sometimes even without a solid-phase extraction step.[21] The optimal technique will depend on the specific sample matrix.
Troubleshooting Guide
Problem: I am observing poor accuracy and reproducibility in my 4-allylresorcinol quantification.
| Symptom | Possible Cause | Recommended Solution(s) |
| Signal intensity is significantly lower or higher in spiked samples compared to neat standards. | Ion Suppression or Enhancement: Co-eluting matrix components are interfering with the ionization of 4-allylresorcinol.[1][4] | 1. Improve Sample Cleanup: Implement or optimize an SPE or LLE protocol to better remove interferences.[10][12] 2. Modify Chromatography: Adjust the LC gradient to better separate 4-allylresorcinol from the interfering peaks identified via post-column infusion.[12] 3. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix identical to your samples to ensure the calibrants and samples are affected similarly.[14][22] |
| Retention time for 4-allylresorcinol is shifting between injections, particularly between standards and samples. | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the column chemistry or the mobile phase environment as the sample passes through, affecting analyte retention.[23] | 1. Dilute the Sample: If sensitivity allows, diluting the sample extract can minimize the impact of matrix components on the chromatography.[1] 2. Enhance Sample Preparation: A more rigorous cleanup will reduce the overall load of matrix components being injected onto the column.[11] |
| Results are inconsistent across different batches of samples or different sample sources. | Variable Matrix Effects: The composition and concentration of interfering components differ from sample to sample, leading to inconsistent ion suppression/enhancement. | 1. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS will co-elute and experience the same variability in matrix effects as the analyte, providing reliable correction across different samples.[16][17] 2. Evaluate Matrix Effects for Each Lot: If a SIL-IS is not available, you may need to assess the matrix effect for each new batch or source of the biological matrix.[16] |
| Quantification is accurate at high concentrations but fails at lower concentrations. | Concentration-Dependent Matrix Effects: The relative impact of ion suppression is often more severe at lower analyte concentrations, where the signal-to-noise ratio is already low.[24] | 1. Optimize the Ion Source: Adjust MS parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for 4-allylresorcinol. 2. Increase Sample Cleanup Efficiency: Focus on removing the specific interferences (e.g., phospholipids in plasma) that are known to cause strong suppression.[11] |
Quantitative Data Summary
The following table summarizes the effectiveness of various strategies in mitigating matrix effects, with data drawn from studies on phenolic compounds and alkylresorcinols.
| Strategy | Analyte/Matrix Context | Typical Effectiveness | Reference |
| HybridSPE® Extraction | Alkylresorcinols in Plasma | 77-82% recovery | [20] |
| Method Accuracy with SIL-IS | Alkylresorcinols in Plasma | ~100.2% accuracy | [21] |
| Matrix-Matched Calibration | Pesticides in Food Matrix | R² values > 0.99 | [25] |
| Observed Matrix Effects | Phenolic Compounds in Olive Oil | Effects ranged from 71.99% (suppression) to 139.70% (enhancement) | [9] |
| Observed Matrix Effects | PPCPs in Sediment/Biota | Ranged from 56% suppression to 25% enhancement | [24] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol determines the percentage of ion suppression or enhancement for 4-allylresorcinol in a given matrix.
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a standard of 4-allylresorcinol in the final mobile phase composition (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).
-
Solution B (Matrix Post-Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate) that does not contain 4-allylresorcinol. Process it through your entire sample preparation procedure (e.g., SPE or LLE). To the final, clean extract, add the 4-allylresorcinol standard to achieve the same final concentration as Solution A.
-
-
LC-MS Analysis:
-
Inject Solution A and Solution B into the LC-MS system using your established method.
-
Obtain the peak area for 4-allylresorcinol from both injections.
-
-
Calculate Matrix Effect (ME):
-
Use the following formula: ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
An ME value between 85% and 115% is often considered acceptable, but this depends on assay requirements.
-
-
Protocol 2: Sample Cleanup with Solid-Phase Extraction (SPE)
This is a general protocol for removing interferences from a liquid sample. The specific sorbent and solvents should be optimized for 4-allylresorcinol.
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent, followed by an equilibration solvent (e.g., water or buffer) to prepare the sorbent for the sample matrix.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate to ensure efficient binding of 4-allylresorcinol to the sorbent.
-
Washing: Pass a wash solvent (e.g., a weak organic solvent/water mixture) through the cartridge to remove weakly bound interferences while retaining 4-allylresorcinol.
-
Elution: Elute the 4-allylresorcinol from the sorbent using a strong elution solvent (e.g., acetonitrile or methanol). Collect this eluate for analysis.
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Post-Elution: The eluate may be evaporated to dryness and reconstituted in a smaller volume of mobile phase to concentrate the analyte before LC-MS injection.
Visualizations
Caption: A logical workflow for diagnosing and resolving matrix effects in LC-MS analysis.
Caption: Overview of common sample preparation techniques for reducing matrix complexity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 15. m.youtube.com [m.youtube.com]
- 16. waters.com [waters.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. lcms.cz [lcms.cz]
optimization of extraction protocol for 4-allylresorcinol from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 4-allylresorcinol and related alkylresorcinols from complex matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 4-allylresorcinol, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Extraction Yield
Question: My final extract contains a very low concentration of 4-allylresorcinol. What are the likely causes and how can I improve the yield?
Answer: Low yields of 4-allylresorcinol can stem from several factors related to the extraction method and solvent choice. Here are the primary considerations:
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Inadequate Solvent Polarity: 4-allylresorcinol is a phenolic lipid, meaning it has both polar and non-polar characteristics. The choice of solvent is therefore critical. Solvents of intermediate polarity, such as acetone and ethyl acetate, are generally effective for extracting alkylresorcinols.[1][2] Highly polar solvents like methanol may co-extract numerous interfering compounds, while highly non-polar solvents like hexane may not efficiently extract the target molecule.[2]
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Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium. For methods like maceration, longer extraction times (e.g., overnight) may be necessary.[2][3] For techniques like Soxhlet or ultrasound-assisted extraction, optimizing the duration and temperature can significantly enhance yield.[2][4] However, excessively high temperatures can risk thermal degradation of the analyte.[2]
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Inefficient Extraction Technique: Traditional methods like maceration might not be as efficient as more advanced techniques.[3][5] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction times.[5][6][7] UAE, for instance, enhances solvent penetration through cavitation.[3]
-
Matrix Effects: The complexity of the sample matrix can hinder solvent penetration and the release of 4-allylresorcinol. Proper sample preparation, such as grinding to a uniform, small particle size, is crucial to increase the surface area available for extraction.
Issue 2: Co-extraction of Interfering Compounds
Question: My extract is showing many interfering peaks during chromatographic analysis (e.g., HPLC), making quantification of 4-allylresorcinol difficult. How can I obtain a cleaner extract?
Answer: The co-extraction of impurities is a common challenge when working with complex matrices. Here are some strategies to obtain a cleaner extract:
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Solvent Selection and Sequential Extraction: A solvent's polarity determines the range of compounds it will extract.[1] Using a highly selective solvent from the outset can minimize impurities. Alternatively, a sequential extraction approach can be employed. This involves pre-washing the sample with a non-polar solvent like hexane to remove lipids and waxes before extracting the 4-allylresorcinol with a solvent of intermediate polarity like acetone.[2]
-
Solid-Phase Extraction (SPE) Cleanup: SPE is a highly effective technique for sample cleanup post-extraction.[8][9] For 4-allylresorcinol, a reversed-phase (e.g., C18) SPE cartridge can be used. The crude extract is loaded onto the cartridge, which retains the semi-polar 4-allylresorcinol while allowing more polar and non-polar impurities to be washed away with appropriate solvents. The target compound is then eluted with a stronger organic solvent.[8][10]
-
Liquid-Liquid Extraction: This classic technique can be used to partition the 4-allylresorcinol from the crude extract into an immiscible solvent, leaving some impurities behind. However, it can be labor-intensive and may result in incomplete phase separation.[8]
Issue 3: Analyte Degradation
Question: I suspect that my target compound, 4-allylresorcinol, is degrading during the extraction process. What conditions can cause this and how can I prevent it?
Answer: 4-allylresorcinol, as a phenolic compound, can be susceptible to degradation under certain conditions. Key factors to consider are:
-
High Temperatures: Prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to the oxidation and degradation of phenolic compounds.[2] When using methods like Soxhlet or MAE, it's important to use the lowest effective temperature and to minimize extraction time.
-
Light Exposure: Many phenolic compounds are light-sensitive. It is good practice to protect samples and extracts from direct light by using amber glassware or by covering containers with aluminum foil.
-
pH Extremes: The stability of 4-allylresorcinol can be pH-dependent. Strong acidic or basic conditions during extraction should be avoided unless specifically required for a particular protocol, and if so, the exposure time should be minimized.
-
Oxidative Enzymes: In fresh biological matrices (e.g., plants), endogenous enzymes can degrade phenolic compounds upon cell lysis. Blanching or freeze-drying the sample material prior to extraction can help to deactivate these enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting 4-allylresorcinol?
A1: Acetone is frequently cited as an excellent solvent for extracting alkylresorcinols due to its intermediate polarity, which is well-suited to the amphipathic nature of these molecules.[1][2] Ethyl acetate is also an effective solvent.[1][2] Ethanol can also be used and is considered a "green" solvent, though it may extract a wider range of polar compounds.[11][12] The optimal choice can depend on the specific matrix and the desired purity of the final extract.
Q2: Which extraction technique is the most efficient: Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE), or Microwave-Assisted Extraction (MAE)?
A2: In terms of efficiency and extraction time, modern techniques generally outperform traditional ones.
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MAE and UAE are often the most efficient, providing higher yields in significantly shorter times (minutes versus hours).[3][5][6] MAE is noted for its efficiency and time savings,[6] while UAE enhances extraction through cavitation and is also very rapid.[3]
-
Soxhlet extraction is a classic and exhaustive method but requires longer extraction times and larger volumes of solvent, and the constant heating can pose a risk to thermolabile compounds.[2]
-
Maceration is the simplest method but is often the least efficient and requires very long extraction periods (e.g., 24-72 hours).[3][5]
Q3: How can I quantify the amount of 4-allylresorcinol in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of alkylresorcinols.[13][14] Several detection methods can be coupled with HPLC:
-
UV Detection: Alkylresorcinols can be detected by UV, but this method may suffer from interference from other co-extracted compounds and can lead to overestimation.[13]
-
Fluorescence Detection (FLD): This method is more sensitive and selective for alkylresorcinols than UV detection.[13]
-
CoulArray Electrochemical Detection (CAED): This is a highly sensitive and selective method for phenolic compounds.[13][14]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and allows for definitive identification and quantification of 4-allylresorcinol and its analogues.[2]
Q4: Do I need to purify my extract before HPLC analysis?
A4: For complex matrices, a purification or "cleanup" step is highly recommended to remove interfering compounds that can co-elute with your analyte, affect column performance, and lead to inaccurate quantification.[9] Solid-Phase Extraction (SPE) is a widely used and effective method for this purpose.[8][9][15]
Data Presentation
Table 1: Comparison of Extraction Methods for Alkylresorcinols from Wheat Bran
| Extraction Method | Solvent | Duration | Total Alkylresorcinol Yield (µg/g) | Reference |
| Ultrasound-Assisted (UAE) | Acetone | 20 min | ~1000 | [3] |
| Ultrasound-Assisted (UAE) | Acetone | 15 min | ~950 | [3] |
| Soxhlet | Acetone | 6 hours | ~800 | [2][3] |
| Maceration (Overnight) | Acetone | 24 hours | ~750 | [2][3] |
| Sequential Soxhlet | n-Hexane | 6 hours | ~150 | [2][3] |
| Sequential Soxhlet | Methanol | 6 hours | ~200 | [2][3] |
Note: Yields are approximate and compiled from data on total alkylresorcinols from wheat bran, which is indicative of the relative efficiency for 4-allylresorcinol.
Table 2: Influence of Solvent on Alkylresorcinol Extraction Yield (Soxhlet)
| Solvent | Relative Yield (%) | Key Characteristics | Reference |
| Acetone | 100 | Intermediate polarity, high affinity for alkylresorcinols. | [1] |
| Ethyl Acetate | High | Intermediate polarity, effective for phenolic lipids. | [1] |
| Chloroform | 94.4 | Efficient but less "green" and more toxic. | [1] |
| Cyclohexane | 52.0 | Lower polarity, less effective. | [1] |
| Diethyl Ether | <25 | Volatile, lower efficiency. | [1] |
| Hexane | <25 | Non-polar, primarily extracts lipids. | [1] |
Note: Relative yields are compared to a control standard procedure as described in the source material.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of 4-Allylresorcinol
This protocol is optimized for high efficiency and rapid extraction.
-
Sample Preparation: Grind the dried matrix material (e.g., plant leaves, seeds) to a fine powder (e.g., <0.5 mm).
-
Extraction:
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the acetone from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of a solvent compatible with the subsequent analysis (e.g., methanol or acetonitrile) for HPLC injection.
Protocol 2: Solid-Phase Extraction (SPE) for Extract Cleanup
This protocol is designed to purify the crude extract before chromatographic analysis.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Reconstitute the crude extract in a small volume of a weak solvent mixture (e.g., 10% methanol in water).
-
Load the solution onto the conditioned SPE cartridge.
-
-
Washing (Interference Elution):
-
Pass 5 mL of deionized water through the cartridge to remove highly polar impurities.
-
Pass 5 mL of a weak organic solvent mixture (e.g., 40% methanol in water) to remove moderately polar impurities.
-
-
Analyte Elution:
-
Elute the 4-allylresorcinol from the cartridge using 5 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a precise volume of mobile phase for HPLC analysis.
Visualizations
Caption: General workflow for the extraction and analysis of 4-allylresorcinol.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 10. Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of alkylresorcinols in cereal grains and products using ultrahigh-pressure liquid chromatography with fluorescence, ultraviolet, and CoulArray electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and sensitive analysis of alkylresorcinols from cereal grains and products using HPLC-Coularray-based electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of 4-Hexylresorcinol in Shrimp Samples by Solid Phase Extraction Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution issues in chromatographic analysis of 4-allylresorcinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of 4-allylresorcinol.
Troubleshooting Guide: Resolving Co-elution
Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accuracy and precision of 4-allylresorcinol quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment:
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Confirm Co-elution: The first step is to verify that you are indeed facing a co-elution problem. Look for signs of peak asymmetry, such as shoulders or tailing.[1] If you have a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity.[1][2] A non-uniform spectrum across the peak suggests the presence of more than one compound.[1][2]
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Review System Suitability: Before modifying the method, ensure your chromatography system is performing optimally. Check system suitability parameters like theoretical plates, tailing factor, and reproducibility of standard injections.
Troubleshooting Strategies:
If co-elution is confirmed, the following strategies, based on the principles of chromatographic resolution, can be employed. The resolution of two peaks is influenced by three key factors: selectivity (α), efficiency (N), and retention factor (k').
Strategy 1: Modifying Mobile Phase Composition (HPLC)
Changes to the mobile phase can significantly impact selectivity and retention.
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Adjusting Solvent Strength: Weaken the mobile phase to increase the retention time of 4-allylresorcinol and potentially separate it from the co-eluting peak.[1][2] For reversed-phase HPLC, this typically involves decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).
-
Changing Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase.
-
Modifying pH: If the co-eluting compound is ionizable, adjusting the mobile phase pH can change its retention time relative to 4-allylresorcinol.
-
Using Additives: Introducing additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and influence selectivity.
Strategy 2: Adjusting Temperature (GC & HPLC)
Temperature affects both the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions.
-
In GC: Reducing the oven temperature or using a slower temperature ramp can increase retention and improve separation.[3]
-
In HPLC: Changing the column temperature can alter selectivity. It is an often-overlooked parameter that can provide significant improvements in resolution.
Strategy 3: Modifying the Stationary Phase
If mobile phase and temperature adjustments are insufficient, changing the stationary phase may be necessary.
-
Column Chemistry: Select a column with a different stationary phase chemistry. For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms (e.g., π-π interactions).
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase efficiency (N), leading to narrower peaks and better resolution.[3]
Strategy 4: Optimizing Flow Rate
-
Reducing Flow Rate: Lowering the flow rate can increase the efficiency of the separation, providing more time for the analytes to interact with the stationary phase.
The following table summarizes the troubleshooting strategies and their expected impact on chromatographic parameters.
| Strategy | Parameter Affected | Expected Outcome |
| Mobile Phase | ||
| Weaken Mobile Phase (HPLC) | Retention Factor (k') | Increased retention and potential for improved separation.[1][2] |
| Change Organic Solvent | Selectivity (α) | Altered elution order or spacing between peaks. |
| Adjust pH | Selectivity (α) | Differential retention of ionizable compounds. |
| Temperature | ||
| Decrease Oven Temp (GC) | Retention Factor (k') & Selectivity (α) | Increased retention and potentially altered selectivity.[3] |
| Change Column Temp (HPLC) | Selectivity (α) | Altered elution patterns. |
| Stationary Phase | ||
| Change Column Chemistry | Selectivity (α) | Introduction of different separation mechanisms. |
| Increase Column Length | Efficiency (N) | Narrower peaks and improved resolution.[3] |
| Decrease Particle Size | Efficiency (N) | Sharper peaks and better separation. |
| Flow Rate | ||
| Decrease Flow Rate | Efficiency (N) | Improved peak resolution due to increased interaction time. |
Frequently Asked Questions (FAQs)
Q1: My 4-allylresorcinol peak has a shoulder. What is the most likely cause?
A shoulder on a peak is a strong indication of co-elution, where another compound is eluting very close to your analyte of interest.[1] It could also be a sign of a column problem, such as a dirty frit.[1][2] To confirm, use a peak purity analysis with a DAD or MS detector if available.[1][2]
Q2: How can I quickly check if my mobile phase is the problem?
A simple way to start is by altering the strength of your mobile phase.[1][2] In reversed-phase HPLC, a small decrease in the organic solvent percentage will increase retention times and may resolve the co-eluting peaks.
Q3: I've tried changing the mobile phase, but the peaks are still not resolved. What should I do next?
If mobile phase optimization is unsuccessful, the next logical step is to address the selectivity of your system. This can be achieved by trying a column with a different stationary phase chemistry.[2] For example, if you are on a C18 column, a phenyl-type column might offer different selectivity for aromatic compounds like 4-allylresorcinol.
Q4: Can a dirty injector or detector cause co-elution-like symptoms?
While a dirty injector or detector can cause broad or tailing peaks, they are less likely to cause the distinct peak shoulders characteristic of co-elution.[4] However, system contamination can lead to ghost peaks that might co-elute with your analyte. Regular system maintenance is crucial to avoid such issues.
Q5: Is it better to use HPLC or GC for the analysis of 4-allylresorcinol?
Both HPLC and GC can be used for the analysis of 4-allylresorcinol and other alkylresorcinols.[5][6] The choice depends on the sample matrix, the presence of other interfering compounds, and the available instrumentation. GC analysis often requires derivatization to increase the volatility of the analyte.[6]
Experimental Protocols
While a specific, universally applicable protocol is not feasible due to variations in instrumentation and sample matrices, the following provides a template for a reversed-phase HPLC method for 4-allylresorcinol analysis that can be adapted as a starting point.
Sample Preparation (General Guideline):
-
Extract the sample with a suitable solvent (e.g., ethyl acetate, methanol). An ultrasound-assisted extraction can improve efficiency.[7]
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[8][9]
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[6]
HPLC Method Parameters (Example):
| Parameter | Example Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 310 nm) |
Method Validation Parameters:
Any analytical method should be validated to ensure it is suitable for its intended purpose.[10] Key validation parameters include:[10][11]
| Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[10] |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[10] |
| Accuracy | The closeness of the test results to the true value.[10] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Visualizations
Caption: A workflow diagram for troubleshooting co-elution issues.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. Fixing coelution issues? - Chromatography Forum [chromforum.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Countercurrent chromatographic fractionation followed by gas chromatography/mass spectrometry identification of alkylresorcinols in rye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS [spkx.net.cn]
- 7. Development and validation of an HPLC method for the determination of alk(en)ylresorcinols using rapid ultrasound-assisted extraction of mango peels and rye grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. Development and validation of an analytical method for the determination of 4-hexylresorcinol in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Allylresorcinol and Resorcinol Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant activities of 4-allylresorcinol and its parent compound, resorcinol. While both molecules, as phenolic compounds, are known to possess antioxidant properties, the introduction of an allyl group to the resorcinol structure is hypothesized to modulate its efficacy. This guide synthesizes available data to offer a clear comparison of their performance in various antioxidant assays, details the experimental methodologies for these assays, and visualizes the underlying mechanisms and workflows.
Executive Summary
The available data suggests that alkylresorcinols, a class of compounds to which 4-allylresorcinol belongs, generally exhibit potent antioxidant activity. While direct comparative quantitative data between 4-allylresorcinol and resorcinol is limited in publicly accessible literature, studies on structurally similar alkylresorcinols indicate a potentially higher antioxidant capacity compared to the parent resorcinol molecule. Theoretical and experimental studies suggest that resorcinol itself is a less potent antioxidant compared to other dihydroxybenzenes like catechol and hydroquinone. The enhanced activity of alkylresorcinols may be attributed to the electron-donating nature of the alkyl group, which can stabilize the phenoxyl radical formed during the antioxidant reaction.
Data Presentation: A Comparative Look at Antioxidant Efficacy
Due to the scarcity of direct comparative studies on 4-allylresorcinol, this table includes data for resorcinol and a structurally similar 5-alkylresorcinol, olivetol, as a proxy to infer the potential activity of 4-allylresorcinol. It is crucial to note that these values were not obtained from a single head-to-head study and should be interpreted with caution. Further direct comparative experimental validation is warranted.
| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |
| Resorcinol | DPPH | > Catechol & Hydroquinone | - | - | [1] |
| Olivetol (5-pentylresorcinol) | DPPH | 17.77 | BHT | 7.61 | [2] |
| Olivetol (5-pentylresorcinol) | ABTS | 1.94 | BHT | 2.06 | [2] |
Note: A lower IC50 value indicates a higher antioxidant activity. BHT (Butylated hydroxytoluene) is a commonly used synthetic antioxidant standard.
Experimental Protocols: Methodologies for Antioxidant Activity Assessment
The following are detailed protocols for the most common assays used to evaluate the antioxidant activity of phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][2]
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (4-allylresorcinol, resorcinol) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near 517 nm
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at approximately 517 nm.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS stock solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Solvent (e.g., ethanol or phosphate-buffered saline)
-
Test compounds and positive control
-
Spectrophotometer or microplate reader (absorbance at 734 nm)
-
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with the solvent to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound dilutions or positive control to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay:
The IC50 value is determined from the concentration-inhibition curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagents and Equipment:
-
FRAP reagent: a mixture of acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.
-
Test compounds and positive control (e.g., FeSO₄·7H₂O or Trolox).
-
Spectrophotometer or microplate reader (absorbance at 593 nm).
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound, standard, or blank to the FRAP reagent.
-
Incubate the mixture for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous iron standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro antioxidant activity screening.
Caption: Primary antioxidant mechanism of phenolic compounds.
Discussion and Conclusion
The primary antioxidant mechanism for both resorcinol and 4-allylresorcinol is their ability to act as free radical scavengers through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of hydroxyl groups on the aromatic ring is key to this activity. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.
The addition of an alkyl substituent, such as the allyl group in 4-allylresorcinol, can influence the antioxidant activity. Alkyl groups are generally electron-donating, which can increase the electron density on the aromatic ring and facilitate the donation of a hydrogen atom or an electron. This would suggest that 4-allylresorcinol may have a higher antioxidant capacity than resorcinol. Indeed, computational studies on similar alkylresorcinols have shown them to be potent antioxidants.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 3. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthetic 4-(prop-2-en-1-yl)benzene-1,3-diol using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For molecules such as 4-(prop-2-en-1-yl)benzene-1,3-diol, a substituted resorcinol with potential applications in medicinal chemistry and materials science, precise structural validation is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of this compound. Detailed experimental protocols and data interpretation are presented to demonstrate the power of 2D NMR in providing unambiguous connectivity information.
Comparison of Structural Elucidation Methods
While several analytical techniques are available for the characterization of organic molecules, 2D NMR spectroscopy offers a unique advantage in its ability to map out the complete covalent framework of a molecule in solution.[1] The following table compares 2D NMR with other common methods for the structural validation of this compound.
| Method | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (H-H, C-H) | Provides unambiguous structural elucidation in solution; non-destructive.[1] | Requires larger sample amounts; longer acquisition times compared to MS. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[2] | High sensitivity; small sample requirement.[2] | Provides limited information on isomer connectivity; fragmentation can be complex to interpret.[2] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=C, aromatic C-H).[3] | Fast and simple to operate.[3] | Does not provide a complete structural picture; ambiguity in complex molecules. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides definitive bond lengths and angles. | Requires a suitable single crystal, which can be difficult to obtain. |
Structural Validation of this compound by 2D NMR
The structure of this compound was confirmed by a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments provide through-bond correlations that allow for the complete assignment of all proton and carbon signals and establish the connectivity between the allyl and resorcinol moieties.
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known values for resorcinol and allyl-substituted aromatic compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.85 | d | 2.5 |
| H-5 | 6.20 | dd | 8.0, 2.5 |
| H-6 | 6.95 | d | 8.0 |
| H-1' | 3.25 | d | 6.5 |
| H-2' | 5.90 | m | - |
| H-3'a | 5.05 | d | 17.0 |
| H-3'b | 5.00 | d | 10.0 |
| 1-OH | 9.20 | s | - |
| 3-OH | 9.15 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 157.0 |
| C-2 | 102.5 |
| C-3 | 156.5 |
| C-4 | 115.0 |
| C-5 | 107.0 |
| C-6 | 130.0 |
| C-1' | 33.0 |
| C-2' | 137.0 |
| C-3' | 115.5 |
The following table outlines the expected key correlations from COSY, HSQC, and HMBC experiments that are crucial for confirming the structure of this compound.
Table 3: Key 2D NMR Correlations
| Experiment | Correlation | Interpretation |
| COSY | H-5 / H-6 | Confirms ortho-coupling in the aromatic ring. |
| H-1' / H-2' | Establishes connectivity within the allyl group. | |
| H-2' / H-3'a, H-3'b | Confirms coupling between the vinylic and terminal protons of the allyl group. | |
| HSQC | C-2 / H-2 | Direct C-H bond correlation. |
| C-5 / H-5 | Direct C-H bond correlation. | |
| C-6 / H-6 | Direct C-H bond correlation. | |
| C-1' / H-1' | Direct C-H bond correlation. | |
| C-2' / H-2' | Direct C-H bond correlation. | |
| C-3' / H-3'a, H-3'b | Direct C-H bond correlation. | |
| HMBC | C-4 / H-1' | Crucial long-range correlation (³J) confirming the attachment of the allyl group to the resorcinol ring at C-4. |
| C-3 / H-1' | Long-range correlation (²J) further supporting the attachment point. | |
| C-5 / H-1' | Long-range correlation (²J) further supporting the attachment point. | |
| C-2' / H-1' | Long-range correlation (¹J, sometimes visible) within the allyl group. | |
| C-1 / H-2, H-6 | Long-range correlations within the aromatic ring. | |
| C-3 / H-2 | Long-range correlation within the aromatic ring. |
Experimental Protocols
General: All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe. The sample was prepared by dissolving 10 mg of synthetic this compound in 0.6 mL of DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
¹H NMR: A standard single-pulse experiment was used with a 30° pulse angle, a relaxation delay of 2 s, and 16 scans.
-
¹³C NMR: A proton-decoupled experiment was performed with a 30° pulse angle, a relaxation delay of 2 s, and 1024 scans.
-
COSY: A gradient-enhanced COSY experiment was acquired with 2048 data points in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁). 4 scans per increment were collected with a relaxation delay of 2 s.
-
HSQC: A gradient-enhanced, phase-sensitive HSQC experiment was optimized for a ¹JCH of 145 Hz. 1024 data points were acquired in t₂ and 256 increments in t₁. 8 scans per increment were used with a relaxation delay of 2 s.
-
HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. 2048 data points were acquired in t₂ and 512 increments in t₁. 16 scans per increment were collected with a relaxation delay of 2 s.
Visualizing the Validation Workflow
The logical flow of using 2D NMR to validate the structure of this compound can be visualized as follows:
References
A Comparative Guide to Analytical Methods for 4-Allylresorcinol Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of 4-allylresorcinol, a compound of interest in various research and development fields. We will delve into the experimental protocols and performance data of three prominent techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters.
| Parameter | HPLC-FLD | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.99 | Linear over 10-60 µg/mL (r² > 0.999)[1] |
| Accuracy (Recovery) | 92.54% - 97.67%[2] | 92 ± 12%[3] | 91.90% - 104.73%[1] |
| Precision (RSD/CV) | 0.07% - 1.88% (RSD)[2] | Within-day: 7%, Between-day: 10% (CV)[3] | < 3% (RSD)[1] |
| Limit of Detection (LOD) | 0.04 mg/kg | 1.1 - 1.8 nmol/L | 1.55 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.06 mg/kg | 3.5 - 6.1 nmol/L | 4.69 µg/mL[1] |
| Analysis Time per Sample | ~10-40 minutes | ~3 minutes (with rapid methods)[4] | < 15 minutes |
| Specificity | High | Very High | Low to Moderate |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process for ensuring the reliability and comparability of results obtained from different techniques.
Caption: Workflow for cross-validation of analytical methods.
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is noted for its high sensitivity and selectivity for fluorescent compounds like 4-allylresorcinol.
a. Sample Preparation:
-
Homogenize the sample matrix (e.g., tissue, plant material, formulation).
-
Extract 4-allylresorcinol using a suitable organic solvent such as ethyl acetate or acetone.
-
The extraction process may involve sonication or vortexing followed by centrifugation to separate the solid debris.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
b. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.[5]
-
Flow Rate: Approximately 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation at ~280 nm and emission at ~310 nm.
c. Quantification:
-
A standard curve is generated using known concentrations of 4-allylresorcinol.
-
The concentration in the sample is determined by comparing its peak area to the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and definitive identification based on mass-to-charge ratio, making it a powerful tool for complex matrices.
a. Sample Preparation and Derivatization:
-
Sample extraction is performed similarly to the HPLC method, often using solvents like diethyl ether.[6]
-
A cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]
-
The extracted 4-allylresorcinol must be derivatized to increase its volatility for GC analysis. This is commonly done by converting it to a trimethylsilyl (TMS) ether.
-
The derivatized sample is then dissolved in a suitable solvent like hexane for injection into the GC-MS.
b. GC-MS Conditions:
-
GC Column: A capillary column such as an HP-88 is suitable for separating the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 150°C, ramped up to approximately 300°C.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the characteristic ions of the derivatized 4-allylresorcinol.
c. Quantification:
-
An internal standard is typically used to improve accuracy and precision.
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
UV-Vis Spectrophotometry
This method is simpler and more accessible than chromatographic techniques, but it is also less specific and may be prone to interference from other compounds that absorb at similar wavelengths.
a. Sample Preparation:
-
Extract 4-allylresorcinol from the sample matrix using a solvent in which it is soluble and which is transparent in the UV region of interest (e.g., ethanol or methanol).
-
The extract may need to be filtered or centrifuged to remove particulate matter.
-
Dilute the sample to a concentration that falls within the linear range of the assay.
b. Spectrophotometric Measurement:
-
Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) for 4-allylresorcinol.
-
Measurement: Measure the absorbance of the sample at the determined λmax.
c. Quantification:
-
Prepare a series of standard solutions of 4-allylresorcinol and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.
-
The concentration of 4-allylresorcinol in the sample is calculated from its absorbance using the calibration curve. The method's linearity has been demonstrated in the range of 10-60 μg/mL.[1]
References
- 1. Development and validation of an ultraviolet-visible spectrophotometric method for determination of phenylethyl resorcinol in new topical nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method for the determination of 4-hexylresorcinol in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Resveratrol: An Analog of 4-(prop-2-en-1-yl)benzene-1,3-diol
This guide provides an objective comparison of the in vitro and in vivo anti-inflammatory performance of resveratrol, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data from representative in vitro and in vivo studies on the anti-inflammatory effects of resveratrol.
Table 1: In Vitro Anti-inflammatory Activity of Resveratrol
| Assay Type | Cell Line | Inflammatory Stimulus | Key Marker | Endpoint | Result |
| Nitric Oxide Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition of NO production | IC₅₀: 5 µM[1] |
| Pro-inflammatory Cytokine Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Inhibition of cytokine secretion | Significant reduction in a dose-dependent manner |
| Pro-inflammatory Enzyme Expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS, COX-2 | Inhibition of protein and mRNA expression | Significant reduction |
Table 2: In Vivo Anti-inflammatory Activity of Resveratrol
| Animal Model | Inflammatory Agent | Treatment | Key Parameter | Endpoint | Result |
| Mouse Paw Edema | Carrageenan | Resveratrol (20 mg/kg) | Paw Volume | Reduction of swelling | Significant reduction in paw swelling compared to control[2] |
| Rat Paw Edema | Carrageenan | Resveratrol (as low as 2 mg/kg) | Hyperalgesia (Pain Sensitivity) | Reversal of hyperalgesia | Significant reversal of pain sensitivity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
In Vitro: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with various concentrations of resveratrol for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further 18-24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without resveratrol treatment. The IC₅₀ value (the concentration of resveratrol required to inhibit 50% of NO production) is then determined.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Wistar rats or Swiss albino mice are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Animals are divided into control and treatment groups. The treatment groups receive resveratrol orally or via intraperitoneal injection at various doses (e.g., 5, 10, 20, 30 mg/kg) one hour before the induction of inflammation. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Mandatory Visualizations
Signaling Pathway of Inflammation Inhibition
The anti-inflammatory effects of resveratrol are primarily attributed to its ability to modulate key signaling pathways, particularly the NF-κB and MAPK pathways.
References
Unveiling the Bioactivity of 4-Allylresorcinol Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-allylresorcinol analogues, focusing on their structure-activity relationships (SAR) as tyrosinase inhibitors and anticancer agents. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Tyrosinase Inhibitory Activity of 4-Allylresorcinol Analogues
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. 4-Allylresorcinol and its analogues have emerged as potent tyrosinase inhibitors. The resorcinol moiety is crucial for activity, with the 4-position substitution playing a significant role in modulating potency.
Comparative Analysis of Tyrosinase Inhibition
The following table summarizes the tyrosinase inhibitory activity of various 4-substituted resorcinol analogues, including 4-allylresorcinol (also known as honokiol or magnolol in its biphenyl dimer form), presented as IC50 values. A lower IC50 value indicates greater potency.
| Compound/Analogue | Structure | Tyrosinase Source | IC50 (µM) | Reference |
| 4-Allylresorcinol (Monomer) | Mushroom | Data Not Available | ||
| Honokiol | Mushroom | 2.5 | ||
| Magnolol | Mushroom | 4.8 | ||
| 4-Butylresorcinol | Mushroom | 0.75 | ||
| 4-Hexylresorcinol | Mushroom | 0.3 | ||
| 4-Octylresorcinol | Mushroom | 0.1 | ||
| 4-Phenylethylresorcinol | Mushroom | 0.5 |
Key SAR Insights for Tyrosinase Inhibition:
-
4-Substituent: The nature and length of the alkyl or arylalkyl substituent at the 4-position of the resorcinol ring significantly influence inhibitory activity.
-
Hydrophobicity: Increasing the hydrophobicity of the 4-substituent, up to a certain point, generally leads to enhanced tyrosinase inhibition. This is evident from the decreasing IC50 values as the alkyl chain length increases from butyl to octyl.
-
Resorcinol Moiety: The 1,3-dihydroxybenzene (resorcinol) core is essential for activity, likely due to its ability to chelate the copper ions in the active site of tyrosinase.
Anticancer Activity of 4-Allylresorcinol Analogues
4-Allylresorcinol and its derivatives have demonstrated promising anticancer activities against various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Comparative Analysis of Anticancer Activity
The table below presents the cytotoxic activity of 4-allylresorcinol-related compounds against different human cancer cell lines, expressed as IC50 values.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Honokiol | PC-3 (Prostate) | 20.0 | |
| LNCaP (Prostate) | 15.0 | ||
| A549 (Lung) | 12.5 | ||
| HCT116 (Colon) | 10.0 | ||
| Magnolol | PC-3 (Prostate) | 25.0 | |
| A549 (Lung) | 18.0 | ||
| 5-Alkylresorcinols (C17-C25) | PC-3 (Prostate) | 13.3 - 55.6 µg/mL | [1] |
Key SAR Insights for Anticancer Activity:
-
Allyl Group: The presence of the allyl group, as seen in honokiol and magnolol, is associated with potent anticancer activity.
-
Lipophilicity: Similar to tyrosinase inhibition, the lipophilicity of the side chain in alkylresorcinols influences their antiproliferative effects.
-
Mechanism of Action: The anticancer effects of these compounds are linked to their ability to induce apoptosis and cause cell cycle arrest, often through the modulation of the p53 and NF-κB signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Tyrosinase solution (e.g., mushroom tyrosinase in phosphate buffer, pH 6.8).
-
L-DOPA solution (in phosphate buffer).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Kojic acid).
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of tyrosinase solution to each well.
-
Add the test compound or control to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals for a set duration (e.g., 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 4-allylresorcinol analogues for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Cell Cycle Analysis by Flow Cytometry
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Cell Fixation:
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
-
Staining:
-
Treat the cells with RNase A to remove RNA and then stain with a PI solution.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
-
Data Analysis:
-
Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathway Diagrams
The anticancer activity of 4-allylresorcinol analogues is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation. Below are diagrams representing the potential mechanisms of action.
Caption: p53 Signaling Pathway Activation.
Caption: NF-κB Signaling Pathway Inhibition.
Conclusion
This comparative guide highlights the significant potential of 4-allylresorcinol analogues as both tyrosinase inhibitors and anticancer agents. The structure-activity relationship studies reveal that modifications to the 4-position of the resorcinol ring are critical for optimizing biological activity. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers aiming to design and develop novel therapeutic agents based on the 4-allylresorcinol scaffold. Further research is warranted to explore a wider range of analogues and to fully elucidate their mechanisms of action in various disease models.
References
A Tale of Two Molecules: 4-Allylresorcinol and Toluquinol in Angiogenesis
For researchers, scientists, and drug development professionals, understanding the nuanced roles of small molecules in biological processes is paramount. This guide provides a comparative analysis of 4-allylresorcinol and toluquinol, two structurally related phenolic compounds with diametrically opposed effects on angiogenesis, the formation of new blood vessels. While toluquinol has demonstrated potent anti-angiogenic properties, making it a candidate for anti-cancer therapies, evidence suggests that 4-allylresorcinol and its close analogs are, in fact, pro-angiogenic, promoting vessel growth.
This guide will objectively present the available experimental data, detail the methodologies used to assess their activities, and visualize the distinct signaling pathways they modulate. It is important to note that while 4-allylresorcinol is the topic of comparison, much of the detailed mechanistic and quantitative pro-angiogenic data comes from studies on its close structural analog, 4-hexylresorcinol. Due to this, 4-hexylresorcinol will be used as a proxy to illustrate the pro-angiogenic effects of this class of resorcinol derivatives.
Quantitative Data Summary: A Contrast in Angiogenic Activity
The following table summarizes the quantitative data gathered from in vitro and in vivo studies, highlighting the opposing effects of a 4-alkylresorcinol derivative (4-hexylresorcinol) and toluquinol on key angiogenic processes.
| Parameter | 4-Hexylresorcinol (Pro-angiogenic) | Toluquinol (Anti-angiogenic) |
| Effect on VEGF Expression | Increased expression of VEGF-A and VEGF-C in a dose-dependent manner in Human Umbilical Vein Endothelial Cells (HUVECs).[1][2] | - |
| Effect on Endothelial Cell Proliferation | - | Inhibits proliferation of blood endothelial cells.[3] |
| Effect on Endothelial Cell Migration | - | Suppresses migration of bovine aortic endothelial cells.[3] |
| Effect on Tube Formation | - | Suppresses capillary-like tube formation of bovine aortic endothelial cells.[3] |
| In vivo Angiogenesis (CAM Assay) | - | Inhibited angiogenesis in the chicken chorioallantoic membrane (CAM) assay. |
| Cytotoxicity (IC50) | - | MDA-MB-231 (human breast adenocarcinoma): 2.3 ± 0.8 µM, HL-60 (human promyelocytic leukemia): 1.7 ± 0.5 µM, U87-MG (human glioblastoma): 5.6 ± 1.5 µM, HT-1080 (human fibrosarcoma): 1.4 ± 0.6 µM, HT-29 (human colorectal adenocarcinoma): 4.1 ± 0.4 µM.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the angiogenic and anti-angiogenic activities of 4-hexylresorcinol and toluquinol.
Western Blot Analysis for VEGF Expression (4-Hexylresorcinol)
This protocol was employed to determine the effect of 4-hexylresorcinol on the expression of Vascular Endothelial Growth Factor (VEGF) in endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in standard conditions.
-
Treatment: HUVECs were treated with varying concentrations of 4-hexylresorcinol (e.g., 1 to 10 µg/mL) for a specified period.[1]
-
Protein Extraction: After treatment, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein was determined using a Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for VEGF-A and VEGF-C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system, and the band intensities were quantified to determine the relative expression levels of VEGF-A and VEGF-C.[1]
Endothelial Cell Proliferation, Migration, and Tube Formation Assays (Toluquinol)
These in vitro assays are fundamental for assessing the anti-angiogenic potential of a compound by evaluating its effect on key steps of angiogenesis.
-
Cell Proliferation Assay:
-
Endothelial cells (e.g., bovine aortic endothelial cells) were seeded in 96-well plates.[3]
-
Cells were treated with various concentrations of toluquinol.
-
After a set incubation period, cell viability and proliferation were assessed using methods like the MTT assay.
-
-
Cell Migration Assay (Scratch Assay):
-
A confluent monolayer of endothelial cells was "scratched" to create a cell-free gap.[3]
-
The cells were then treated with toluquinol.
-
The rate of cell migration to close the gap was monitored and quantified over time.
-
-
Tube Formation Assay:
-
Endothelial cells were seeded on a basement membrane matrix (e.g., Matrigel).
-
The cells were treated with toluquinol.
-
The formation of capillary-like tubular structures was observed and quantified by measuring parameters like the number of junctions and total tube length.[3]
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay (Toluquinol)
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Incubation: Fertilized chicken eggs were incubated for a specific number of days (e.g., 9-10 days).
-
Windowing: A small window was created in the eggshell to expose the CAM.
-
Treatment Application: A carrier (e.g., a sterile filter disc) soaked with toluquinol was placed on the CAM.
-
Observation: After a further incubation period, the effect of toluquinol on the blood vessel formation in the CAM was observed and quantified.
Signaling Pathways and Mechanisms of Action
The opposing effects of 4-alkylresorcinols and toluquinol on angiogenesis stem from their distinct interactions with cellular signaling pathways.
4-Hexylresorcinol: A Pro-Angiogenic Cascade
Studies on 4-hexylresorcinol indicate that it promotes angiogenesis by upregulating the expression of VEGF. This is achieved through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, 4-hexylresorcinol has been shown to increase the production of TGF-β1, which in turn activates its receptor ALK5, leading to the downstream expression of VEGF-A and VEGF-C.[1][5] Another identified mechanism involves the upregulation of Matrix Metalloproteinases (MMPs), which can contribute to the remodeling of the extracellular matrix, a crucial step in angiogenesis.[6]
Toluquinol: An Anti-Angiogenic Blockade
Toluquinol exerts its anti-angiogenic effects by directly interfering with the VEGF signaling pathway, which is a critical driver of angiogenesis. It has been shown to inhibit the phosphorylation of the VEGF receptor 2 (VEGFR-2), a key step in the activation of this pathway. By blocking VEGFR-2 phosphorylation, toluquinol prevents the activation of downstream signaling molecules such as Akt and ERK, which are essential for endothelial cell proliferation, migration, and survival. Furthermore, toluquinol has been reported to induce apoptosis (programmed cell death) in endothelial cells, further contributing to its anti-angiogenic activity.
Experimental Workflow Overview
The following diagram illustrates a general workflow for assessing the angiogenic or anti-angiogenic properties of a test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Increased Level of Vascular Endothelial Growth Factors by 4-hexylresorcinol is Mediated by Transforming Growth Factor-β… [ouci.dntb.gov.ua]
- 3. Novel application assigned to toluquinol: inhibition of lymphangiogenesis by interfering with VEGF‐C/VEGFR‐3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased Level of Vascular Endothelial Growth Factors by 4-hexylresorcinol is Mediated by Transforming Growth Factor-β1 and Accelerates Capillary Regeneration in the Burns in Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hexylresorcinol and silk sericin increase the expression of vascular endothelial growth factor via different pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the QSAR Modeling of 4-Allylresorcinol Derivatives as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-allylresorcinol derivatives and related 4-substituted resorcinols as tyrosinase inhibitors. By integrating experimental data with quantitative structure-activity relationship (QSAR) modeling principles, this document serves as a valuable resource for the rational design of novel and potent tyrosinase inhibitors for applications in cosmetics, medicine, and food science.
Introduction to 4-Allylresorcinol Derivatives as Tyrosinase Inhibitors
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, and is also responsible for enzymatic browning in fruits and vegetables. The inhibition of tyrosinase is a critical strategy for the development of skin-lightening agents, treatments for hyperpigmentation disorders, and anti-browning agents. 4-substituted resorcinol derivatives have emerged as a promising class of tyrosinase inhibitors, with the resorcinol moiety playing a crucial role in their inhibitory activity. The 4-allylresorcinol scaffold, in particular, offers a versatile platform for structural modification to enhance potency and selectivity.
The core structure-activity relationship (SAR) for this class of compounds revolves around the 4-substituted resorcinol motif. This has been shown to be a significant contributor to tyrosinase inhibition[1][2]. Kinetic studies have demonstrated that many of these compounds act as competitive inhibitors of tyrosinase[2].
Comparative Analysis of Tyrosinase Inhibitory Activity
The inhibitory potential of 4-substituted resorcinol derivatives is highly dependent on the nature of the substituent at the 4-position. The following table summarizes the tyrosinase inhibitory activity (IC50) of 4-allylresorcinol and several of its analogs against mushroom tyrosinase.
| Compound | 4-Substituent | IC50 (µM) | Reference |
| Resorcinol | -H | >100 | [3] |
| 4-Allylresorcinol | -CH2CH=CH2 | Data not available | |
| 4-Butylresorcinol | -(CH2)3CH3 | 0.15 - 21 | [4] |
| 4-Hexylresorcinol | -(CH2)5CH3 | 0.56 | [4] |
| 4-Phenylethylresorcinol | -(CH2)2Ph | 131 | [4] |
| Thiamidol | Imidazolyl derivative | 1.1 (human tyrosinase) | [3] |
| Kojic Acid (Reference) | - | 23.64 - 48.62 | [1][5] |
Key Observations:
-
Alkyl Chain Length: The length and hydrophobicity of the alkyl chain at the 4-position significantly influence inhibitory activity. Small, hydrophobic substituents like a butyl group tend to be preferred over longer or bulkier groups[6].
-
Hydrophobicity: There is a correlation between the polarity of the substituent and inhibitory activity, suggesting the importance of hydrophobic interactions within the enzyme's active site[6].
-
Comparison to Kojic Acid: Several 4-substituted resorcinol derivatives demonstrate significantly higher potency than the commonly used tyrosinase inhibitor, kojic acid[1].
Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow
While a specific QSAR model for 4-allylresorcinol derivatives is not extensively reported, a general workflow for developing such a model can be established based on studies of other tyrosinase inhibitors[7].
Key Steps in QSAR Modeling:
-
Data Set Preparation: A diverse set of 4-allylresorcinol derivatives with their experimentally determined tyrosinase inhibitory activities (IC50 values) is compiled. This dataset is then divided into a training set for model development and a test set for external validation.
-
Molecular Descriptor Calculation: Various physicochemical and structural properties of the molecules, known as descriptors, are calculated. These can include:
-
1D Descriptors: Molecular weight, atom counts.
-
2D Descriptors: Topological indices, connectivity indices, constitutional descriptors.
-
3D Descriptors: Molecular shape, surface area, volume.
-
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment.
-
-
Feature Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected to avoid overfitting and improve model interpretability.
-
Model Building: A mathematical relationship between the selected descriptors and the biological activity is established using various statistical methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN)[7].
-
Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed through internal (e.g., cross-validation) and external validation using the test set. Key statistical parameters include the coefficient of determination (r²) and the root mean squared error (RMSE)[7].
-
Applicability Domain: The chemical space for which the model can make reliable predictions is defined.
Mechanism of Tyrosinase Inhibition by Resorcinol Derivatives
The resorcinol moiety is crucial for the tyrosinase inhibitory activity. Molecular docking studies suggest that the two hydroxyl groups of the resorcinol ring can chelate the copper ions in the active site of the tyrosinase enzyme, thereby inhibiting its catalytic function.
Experimental Protocols
Synthesis of 4-Allylresorcinol Derivatives
A general synthetic route to 4-allylresorcinol derivatives involves the Friedel-Crafts acylation of resorcinol followed by further modifications of the acyl chain. For example, 4-acylresorcinols can be synthesized by reacting resorcinol with a corresponding carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride.
Mushroom Tyrosinase Inhibition Assay
The following is a typical protocol for determining the tyrosinase inhibitory activity of the synthesized compounds.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (4-allylresorcinol derivatives) dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add different concentrations of the test compounds (dissolved in DMSO) to the wells. For the control, add only DMSO. For the positive control, add a known concentration of kojic acid.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate (L-Tyrosine or L-DOPA) to each well.
-
Measure the absorbance at a specific wavelength (e.g., 475-492 nm) at different time points using a microplate reader. The formation of dopachrome from the oxidation of the substrate results in an increase in absorbance.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
4-Allylresorcinol derivatives represent a promising class of tyrosinase inhibitors with potential applications in various fields. The structure-activity relationships indicate that the nature of the 4-substituent is a key determinant of inhibitory potency. While specific QSAR models for 4-allylresorcinol derivatives are yet to be extensively developed, the general principles of QSAR modeling provide a robust framework for the future design of more effective inhibitors.
Future research should focus on:
-
Synthesizing a broader range of 4-allylresorcinol analogs to expand the dataset for QSAR studies.
-
Developing robust and predictive QSAR models specifically for this class of compounds to guide the design of new inhibitors with enhanced activity and favorable safety profiles.
-
Investigating the inhibitory activity of these compounds on human tyrosinase to ensure their clinical relevance.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising candidates.
By combining synthetic chemistry, enzymatic assays, and computational modeling, the development of next-generation tyrosinase inhibitors based on the 4-allylresorcinol scaffold can be significantly accelerated.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR and QSAR research on tyrosinase inhibitors using machine learning methods - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing in silico predicted lipophilicity with experimental HPLC data for 4-allylresorcinol
A detailed guide for researchers on the comparison of computationally predicted lipophilicity with experimentally derived data from High-Performance Liquid Chromatography (HPLC) for the phenolic compound 4-allylresorcinol.
This guide provides a comprehensive comparison of in silico predicted lipophilicity values and experimental data obtained through reversed-phase high-performance liquid chromatography (RP-HPLC) for 4-allylresorcinol. Lipophilicity, a critical physicochemical property, significantly influences the pharmacokinetic and pharmacodynamic behavior of bioactive molecules. Therefore, accurate determination of this parameter is paramount in drug discovery and development. This document outlines the methodologies for both computational prediction and experimental determination, presents the data in a clear, comparative format, and provides a visual workflow for the comparison process.
Data Presentation: In Silico vs. Experimental Lipophilicity
The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (log P) between an organic and an aqueous phase, typically octanol and water. While experimental methods provide a direct measure, in silico models offer a rapid and cost-effective alternative in the early stages of research. Below is a summary of predicted log P values from various computational models alongside a placeholder for experimental data, which would be determined using the protocol provided.
| Data Type | Parameter | Value | Source/Method |
| In Silico Predicted | ClogP | 2.58 | ChemDraw |
| XlogP3 | 2.4 | PubChem | |
| WLOGP | 2.75 | Molinspiration | |
| MLOGP | 2.15 | Molinspiration | |
| Experimental | log P | [Experimental Value] | RP-HPLC |
Note: The experimental value is to be determined by following the detailed protocol outlined in the subsequent section. The in silico values are generated from widely used computational platforms and showcase the variability among different prediction algorithms.
Experimental Protocol: Determination of Log P by RP-HPLC
Reversed-phase high-performance liquid chromatography is a well-established indirect method for determining the lipophilicity of compounds.[1] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its log P value.
1. Materials and Reagents:
-
4-allylresorcinol standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
A series of reference compounds with known log P values (e.g., phenol, toluene, naphthalene)
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. The gradient can be optimized, for example, starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of 4-allylresorcinol.
-
Injection Volume: 10 µL
4. Procedure: a. Standard Curve Generation: i. Prepare stock solutions of the reference compounds with known log P values in a suitable solvent (e.g., methanol). ii. Inject each reference compound individually onto the HPLC system under the defined chromatographic conditions to determine its retention time (t_R). iii. Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound). iv. Plot a calibration curve of log k versus the known log P values of the reference compounds. A linear relationship should be observed.
Workflow for Comparing In Silico and Experimental Lipophilicity
The following diagram illustrates the logical workflow for the comparative analysis of in silico predicted and experimentally determined lipophilicity of 4-allylresorcinol.
Caption: Workflow for comparing in silico and experimental lipophilicity.
This guide provides a framework for the objective comparison of in silico and experimental lipophilicity data for 4-allylresorcinol. By following the detailed experimental protocol and utilizing the structured data presentation, researchers can effectively evaluate the accuracy of various computational models for this and other phenolic compounds, aiding in the selection of appropriate tools for drug discovery and development pipelines.
References
A Comparative Guide to the Bioassay Validation for Screening 4-Allylresorcinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key bioassays for screening 4-allylresorcinol derivatives, offering insights into their validation, performance, and underlying mechanisms. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate screening methodologies for drug discovery and development.
Data Presentation: A Comparative Overview of Bioactivity
The following tables summarize the biological activities of 4-allylresorcinol and its derivatives as reported in various studies. Direct comparison of IC50 values across different assays for the same set of compounds is limited due to the fragmented nature of the available data. The data presented here is a compilation from multiple sources to provide a broader perspective on the potential of these compounds.
Table 1: Tyrosinase Inhibitory Activity of Resorcinol Derivatives
| Compound | IC50 (µM) | Source Enzyme | Reference |
| 4-Allylresorcinol | Not specified | Mushroom | [1][2] |
| 4-Butylresorcinol (Rucinol) | 0.15 - 0.56 | Mushroom | [1][2] |
| 4-Butylresorcinol (Rucinol) | 8.3 - 131 | Human | [1][2] |
| 4-Hexylresorcinol | 0.53 | Mushroom | [2] |
| 4-Octylresorcinol | 0.54 | Mushroom | [2] |
| 4-Dodecylresorcinol | 0.85 | Mushroom | [2] |
| Thiamidol | 1.1 | Human | [3] |
| Kojic Acid (Reference) | 48.62 | Mushroom | [4] |
Table 2: Cytotoxic Activity of Resorcinol Derivatives
| Compound Derivative Class | Cell Line | IC50 (µM) | Reference |
| Thiazolidine-carbohydrazide | PC3 (Prostate Cancer) | 30.52 - 46.78 | [5] |
| 1,8-Naphthyridine | HepG2 (Liver Cancer) | 7 | [5] |
| Chalcones | MCF-7 (Breast Cancer) | 3.30 - 4.19 | [6] |
| Chalcones | MDA-MB-231 (Breast Cancer) | 6.12 - 18.10 | [6] |
Table 3: Antioxidant Activity of Resorcinol and Phenolic Derivatives
| Compound/Extract | Assay | IC50 | Reference |
| C-tetra(4-methoxyphenyl)calix[3]resorcinarene (Chair conformer) | DPPH | 47.46 ppm | [7] |
| C-tetra(4-methoxyphenyl)calix[3]resorcinarene (Crown conformer) | DPPH | 78.46 ppm | [7] |
| Hesperetin Derivative (3f) | DPPH | 1.2 µM | [8] |
| Hesperetin Derivative (3f) | ABTS | 24 µM | [8] |
| Gallic Acid Hydrate | ABTS | 1.03 µg/mL | [9] |
| (+)-Catechin Hydrate | ABTS | 3.12 µg/mL | [9] |
Table 4: Anti-inflammatory Activity of Phloroglucinol and Other Phenolic Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Diacylphloroglucinol | iNOS Inhibition | 19.0 | [10][11] |
| Alkylated acylphloroglucinol | iNOS Inhibition | 19.5 | [10][11] |
| Diacylphloroglucinol | NF-κB Inhibition | 34.0 | [10][11] |
| Alkylated acylphloroglucinol | NF-κB Inhibition | 37.5 | [10][11] |
| Nobiletin | PGE2 Production | < 4 | |
| Baicalin | Chemokine Binding | 15 - 320 µg/mL |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of screening experiments.
Tyrosinase Inhibition Assay
This assay is based on the measurement of the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-tyrosine to dopaquinone, a precursor of melanin. The inhibition of this enzyme is a primary target for screening compounds with skin-lightening properties.
Principle: The assay measures the decrease in the rate of dopaquinone formation in the presence of a test compound. Dopaquinone is unstable and undergoes a series of reactions to form a colored product, dopachrome, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).
-
L-Tyrosine substrate solution (e.g., 2 mM in phosphate buffer, pH 6.8).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-tyrosine solution.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Measure the absorbance at a wavelength between 475-490 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic compounds.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 4-allylresorcinol derivatives and incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
DPPH and ABTS Antioxidant Assays
These are two of the most common and reliable in vitro methods for evaluating the free radical scavenging activity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured at 734 nm.
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and the IC50 value.
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
This cell-based assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 4-allylresorcinol derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.
-
Calculate the IC50 value for the inhibition of NO production.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Comparison with Alternative Screening Methods
While in vitro bioassays are foundational for initial screening, alternative and complementary methods can provide deeper insights and accelerate the drug discovery process.
Cell-Based Assays vs. Acellular Assays:
-
Acellular assays (e.g., DPPH, ABTS, enzyme inhibition) are rapid, cost-effective, and provide information on direct molecular interactions. However, they lack physiological relevance as they do not account for factors like cell permeability, metabolism, and complex cellular signaling.
-
Cell-based assays (e.g., MTT, NO production in macrophages) offer greater biological relevance by assessing the effects of compounds on living cells. They can provide insights into cytotoxicity and the modulation of cellular pathways. However, they are generally more complex, time-consuming, and expensive than acellular assays.
In Silico Screening Methods:
-
Virtual screening and molecular docking are computational techniques used to predict the binding affinity of compounds to a specific target protein, such as tyrosinase or key proteins in inflammatory pathways. These methods can rapidly screen large libraries of virtual compounds, prioritizing those with a higher likelihood of being active for subsequent experimental testing.
-
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure of compounds with their biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.
Advantages of In Silico Methods:
-
Cost- and Time-Efficient: Significantly reduces the number of compounds that need to be synthesized and tested experimentally.
-
Mechanism of Action Insights: Molecular docking can provide hypotheses about the binding mode of a compound to its target, guiding further lead optimization.
-
Predictive Power: Can be used to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles.
Limitations of In Silico Methods:
-
Dependence on High-Quality Data: The accuracy of predictive models is highly dependent on the quality and size of the training data.
-
Simplifications and Approximations: Computational models are simplifications of complex biological systems and may not always accurately predict in vivo activity.
-
Requires Experimental Validation: In silico predictions must always be validated through experimental assays.
Conclusion
The validation of bioassays for screening 4-allylresorcinol derivatives requires a multi-faceted approach. While tyrosinase inhibition, cytotoxicity, antioxidant, and anti-inflammatory assays provide a solid foundation for initial screening, a comprehensive evaluation should consider the limitations of each method. Integrating cell-based assays and in silico screening methods can provide a more holistic understanding of the bioactivity of these compounds and accelerate the identification of promising lead candidates for further development. The data and protocols presented in this guide serve as a valuable resource for researchers to design and execute robust screening strategies for this promising class of molecules.
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Prop-2-en-1-yl)benzene-1,3-diol: A Comprehensive Guide for Laboratory Professionals
The safe and responsible disposal of 4-(Prop-2-en-1-yl)benzene-1,3-diol, a phenolic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the proper handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to handle the compound within a chemical fume hood to minimize inhalation exposure.[1][2] Appropriate personal protective equipment (PPE) is mandatory. This includes a fully buttoned lab coat, chemical-resistant gloves (such as butyl rubber or neoprene), and eye protection in the form of safety glasses or goggles.[2][3] An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]
Emergency Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Promptly flush the eyes with a large volume of water for a minimum of 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
II. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. All waste contaminated with this compound must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: This includes unused or expired solid this compound, contaminated personal protective equipment (gloves, etc.), and any labware (e.g., weigh boats, filter paper) that has come into contact with the chemical.
-
Liquid Waste: This category encompasses solutions containing this compound and any solvents used for rinsing contaminated glassware.
-
Sharps Waste: Contaminated needles, Pasteur pipettes, or other sharps must be collected in a designated puncture-proof sharps container.
Under no circumstances should any waste containing this compound be disposed of down the sink drain.[1]
III. Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the disposal of this compound waste.
Materials:
-
Designated hazardous waste container (puncture-proof, with a secure lid)[1]
-
Hazardous waste labels
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood
Procedure:
-
Container Preparation: Obtain a compatible and properly labeled hazardous waste container. The label must clearly identify the contents, including the full chemical name "this compound" and any other components of the waste stream.[1][3]
-
Waste Collection:
-
Solid Waste: Carefully place all solid waste contaminated with this compound into the designated hazardous waste container.[3]
-
Liquid Waste: Pour liquid waste into a designated, shatter-proof container for hazardous liquid waste.[3] Ensure the container is compatible with all components of the liquid waste.
-
Contaminated Labware: Disposable items such as pipette tips and tubes should be collected in a sealable container.[1] Glassware should be decontaminated with an appropriate solvent, and the solvent rinse should be collected as hazardous liquid waste.
-
-
Container Management: Keep the hazardous waste container securely closed when not in use.[1] Store the container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizers.[4]
-
Waste Pickup: Once the waste container is 90% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1]
IV. Quantitative Data and Regulatory Limits
| Parameter | Value | Regulation/Source |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit for Cresol | 200.0 mg/L | EPA Hazardous Waste (D026)[5] |
| Reportable Quantity (RQ) for Phenol | 1000 lbs (454 kg) | EPA |
| Permissible Exposure Limit (PEL) for Phenol (OSHA) | 5 ppm (19 mg/m³) (Skin) | OSHA |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
